Dioctadecyl sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dioctadecyl sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHIKTUFBWOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510811 | |
| Record name | Dioctadecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66186-21-8 | |
| Record name | Dioctadecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of Dioctadecyl Sulfate: A Laboratory Guide
This technical guide provides a comprehensive overview of the synthesis and purification of dioctadecyl sulfate for laboratory applications. The protocols outlined are intended for researchers, scientists, and professionals in drug development who require a high-purity long-chain alkyl sulfate. This document details the chemical synthesis, purification methodologies, and analytical validation, supported by quantitative data and procedural diagrams.
Synthesis of Sodium this compound
The synthesis of sodium this compound is typically achieved through a two-step process: sulfonation of 1-octadecanol followed by neutralization of the resulting alkyl sulfuric acid.
Reaction Pathway
The primary reaction involves the sulfonation of the hydroxyl group of 1-octadecanol using a suitable sulfonating agent. The intermediate, dioctadecyl hydrogen sulfate, is then neutralized with a base, commonly sodium hydroxide, to yield the final product, sodium this compound.
Experimental Protocol: Sulfonation and Neutralization
This protocol is adapted from established methods for the synthesis of long-chain alkyl sulfates.
Materials:
-
1-Octadecanol (High Purity)
-
Sulfur trioxide-pyridine complex (SO3·Py)
-
Anhydrous Pyridine
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Acetone
-
Deionized Water
Procedure:
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1-octadecanol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Sulfonation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sulfur trioxide-pyridine complex in anhydrous pyridine dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Quenching: Cool the reaction mixture again to 0-5 °C and slowly add cold deionized water to quench the reaction.
-
Neutralization: Adjust the pH of the solution to 9-10 by the dropwise addition of a pre-chilled aqueous sodium hydroxide solution.
-
Precipitation: Pour the neutralized solution into an excess of cold acetone to precipitate the crude sodium this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove unreacted octadecanol and other organic impurities.
-
Drying: Dry the crude product under vacuum at a temperature not exceeding 50 °C.
| Reagent/Parameter | Quantity/Value |
| 1-Octadecanol | 1.0 mol |
| Sulfur Trioxide-Pyridine Complex | 1.2 mol |
| Anhydrous Pyridine | 500 mL |
| Reaction Temperature (Sulfonation) | 0-10 °C |
| Reaction Time | 12-24 hours |
| Sodium Hydroxide Solution | 10% (w/v) |
| Crude Yield | 85-95% |
Purification of Sodium this compound
Purification is critical to remove unreacted starting materials, inorganic salts, and other byproducts. A combination of recrystallization and chromatographic techniques is often employed.
Purification Workflow
The general workflow for purification involves an initial recrystallization step to remove the bulk of impurities, followed by a chromatographic step for fine purification if necessary. The choice of method depends on the initial purity of the crude product and the desired final purity.
Experimental Protocol: Recrystallization
Recrystallization is an effective method for removing a significant portion of impurities from the crude product.
Solvent System: A mixture of ethanol and water is commonly used. The optimal ratio should be determined empirically but often falls in the range of 80:20 to 95:5 (ethanol:water).
Procedure:
-
Dissolution: Dissolve the crude sodium this compound in a minimal amount of the hot solvent mixture (near boiling point).
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Recrystallization Solvent | Ethanol/Water (e.g., 90:10 v/v) |
| Dissolution Temperature | ~75-80 °C |
| Crystallization Temperature | 0-4 °C |
| Expected Purity | >98% |
| Recovery Yield | 70-90% |
Chromatographic Purification
For applications requiring very high purity, further purification by column chromatography may be necessary. Ion-exchange chromatography is particularly effective for separating the anionic this compound from non-ionic and cationic impurities.[1]
Stationary Phase: A strong anion exchange (SAX) resin is suitable.
Mobile Phase: A gradient of increasing salt concentration (e.g., sodium chloride in a buffered aqueous solution) is used to elute the bound this compound.
Purity Assessment
The purity of the synthesized this compound should be assessed at each stage of purification.
Analytical Techniques
A variety of analytical methods can be employed to determine the purity and confirm the structure of the final product.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of purity and reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of impurities.[2] Ion-pair or reversed-phase methods are common.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. |
| Infrared (IR) Spectroscopy | Confirmation of the sulfate ester group. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. |
Decision Logic for Purification Method Selection
The choice of purification strategy depends on the impurity profile of the crude product.
Safety Considerations
-
Sulfonating Agents: Sulfur trioxide and its complexes are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Pyridine, diethyl ether, and acetone are flammable. Work in a well-ventilated area away from ignition sources.
-
Neutralization: The neutralization reaction is exothermic. Perform it slowly and with cooling to control the temperature.
By following these detailed protocols, researchers can reliably synthesize and purify this compound to a high degree of purity suitable for a wide range of laboratory applications.
References
- 1. Separation of peptides dissolved in a sodium dodecyl sulfate solution by reversed-phase liquid chromatography: removal of sodium dodecyl sulfate from peptides using an ion-exchange precolumn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Sodium Dodecyl Sulfate on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and indirect detection of alkyl sulfonates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Dioctadecyl Sulfate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dioctadecyl sulfate is a dialkyl sulfate surfactant characterized by its two long hydrophobic octadecyl chains and a polar sulfate head group. This molecular architecture imparts a strong tendency to self-assemble in aqueous solutions, forming complex structures such as micelles and vesicles. Understanding the physicochemical properties of this compound is crucial for its application in various fields, including drug delivery, material science, and colloid chemistry. Its unique properties, such as a potentially very low critical micelle concentration (CMC) and the ability to form stable aggregates, make it a subject of interest for creating novel formulations and delivery systems.
Due to a scarcity of publicly available data specifically for this compound, this guide will also draw upon data from structurally similar long-chain alkyl sulfates, such as sodium octadecyl sulfate, to illustrate the expected behavior and experimental methodologies. The principles and techniques described herein are directly applicable to the characterization of this compound.
Core Physicochemical Properties
The behavior of this compound in an aqueous solution is governed by several key parameters. These properties dictate its self-assembly, surface activity, and interaction with other molecules.
Table 1: Expected Physicochemical Properties of this compound in Aqueous Solution
| Property | Expected Value/Behavior | Significance in Formulation and Drug Delivery |
| Critical Micelle Concentration (CMC) | Expected to be very low, likely in the micromolar range, due to the presence of two long hydrophobic chains. This is significantly lower than single-chain surfactants of similar chain length. | A low CMC indicates that the surfactant forms stable micelles at very low concentrations, which is advantageous for encapsulating and protecting therapeutic agents from degradation and dilution in biological fluids. |
| Surface Tension | A significant reduction in the surface tension of water is expected at concentrations above the CMC. The surface tension will plateau at the CMC. | The ability to lower surface tension is indicative of the surfactant's ability to adsorb at interfaces, which is important for emulsification, foaming, and wetting. This is critical for the formulation of suspensions and emulsions. |
| Aggregation Number | The number of surfactant molecules per micelle is expected to be relatively high, leading to the formation of large, stable aggregates. | The aggregation number influences the size and loading capacity of the micelles. Larger aggregates can encapsulate a greater amount of a hydrophobic drug. |
| Krafft Temperature (T_k) | Expected to be well above room temperature. The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below this temperature, the surfactant has limited solubility. | The Krafft temperature is a critical parameter for determining the working temperature range for formulations. A high Krafft temperature may necessitate heating during formulation processes to ensure adequate solubility. |
| Solubility | Poor solubility in water below the Krafft temperature. Solubility increases significantly above the Krafft temperature. | Solubility is a fundamental parameter for any formulation. The temperature-dependent solubility of this compound must be considered during the design of manufacturing and storage conditions. |
Experimental Protocols for Characterization
The determination of the physicochemical properties of this compound involves several standard experimental techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter and can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration.
a) Surface Tensiometry
-
Principle: This method relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution, causing the surface tension to plateau.
-
Methodology:
-
Prepare a stock solution of this compound in ultrapure water.
-
Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.
-
b) Conductivity Measurement
-
Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. The mobility of surfactant monomers is different from that of the micelles they form. Micelles, being larger and carrying a significant charge, move more slowly through the solution and are less effective at carrying current than the individual ions. This leads to a change in the slope of the conductivity versus concentration plot at the CMC.
-
Methodology:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
Light Scattering Techniques for Aggregation Analysis
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for characterizing the size, shape, and molecular weight of micelles.
-
Principle:
-
DLS: Measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the micelles. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.
-
SLS: Measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight of the micelles and the second virial coefficient, which provides insight into micelle-solvent interactions.
-
-
Methodology:
-
Prepare a series of this compound solutions at concentrations above the CMC.
-
Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Place the sample in the light scattering instrument.
-
For DLS, the autocorrelation function of the scattered light intensity is measured and analyzed to obtain the size distribution of the micelles.
-
For SLS, the intensity of scattered light is measured at various angles and concentrations. A Zimm plot is then constructed to extrapolate the data to zero angle and zero concentration to determine the molecular weight and radius of gyration.
-
Logical Relationships in this compound Self-Assembly
The self-assembly of this compound in an aqueous solution is a concentration-dependent process. Below the CMC, the surfactant exists predominantly as individual monomers. As the concentration increases to the CMC, the monomers begin to aggregate into micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the long alkyl chains and water.
Conclusion
While specific experimental data for this compound is not widely published, its structural characteristics suggest it is a powerful surfactant with a very low CMC and the ability to form stable, large aggregates. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its physicochemical properties. A thorough understanding of these properties is essential for harnessing the full potential of this compound in advanced drug delivery systems and other scientific applications. Further research is warranted to fully elucidate the behavior of this promising, yet under-characterized, surfactant.
Technical Guide: Physicochemical Characterization of Long-Chain Dialkyl Sulfates
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Long-Chain Dialkyl Sulfate Surfactants
Double-chain surfactants, such as dialkyl sulfates, are amphiphilic molecules that possess two hydrophobic alkyl chains and a hydrophilic sulfate headgroup. This molecular architecture significantly influences their self-assembly behavior in solution. Compared to their single-chain counterparts, double-chain surfactants often exhibit lower critical micelle concentration (CMC) values, form more complex aggregate structures like vesicles or bilayers, and possess a higher degree of hydrophobicity. These properties make them of interest in various applications, including drug delivery, where they can encapsulate hydrophobic therapeutic agents.
The hypothetical "dioctadecyl sulfate" possesses two C18 chains, suggesting extremely low aqueous solubility, which is a critical factor influencing its aggregation behavior and the potential formation of micelles.
Critical Micelle Concentration (CMC) Data for Double-Chain Surfactants
Due to the lack of specific data for this compound, this section presents CMC values for related double-chain surfactants to provide a comparative reference. The CMC is highly dependent on experimental conditions such as temperature, pressure, and the presence of electrolytes.
| Surfactant Name | Chemical Structure | Chain Length | CMC (M) | Temperature (°C) | Method |
| Sodium Dodecyl Sulfate (SDS) (for comparison) | C₁₂H₂₅SO₄Na | 1 x C12 | 8.2 x 10⁻³ | 25 | Surface Tension |
| Sodium Didodecyl Sulfate | (C₁₂H₂₅)₂SO₄Na | 2 x C12 | Data not readily available in literature | - | - |
| Dioctadecyldimethylammonium Chloride (DODAC) | (C₁₈H₃₇)₂(CH₃)₂NCl | 2 x C18 | Forms vesicles; CMC not typically reported | 25 | - |
Note: The table highlights the scarcity of CMC data for double-chain sulfates, suggesting that many, like DODAC, preferentially form vesicles or lamellar structures rather than micelles in aqueous solution.
Experimental Protocols for CMC Determination
The determination of the CMC for surfactants with very low solubility requires highly sensitive techniques. The following are standard methods that could be adapted for characterizing novel long-chain dialkyl sulfates.
Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)
This is a classical method for CMC determination. Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.
Methodology:
-
Prepare a series of surfactant solutions of varying concentrations in a suitable solvent (e.g., deionized water).
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will show a sharp break; the concentration at this inflection point is the CMC. Below the CMC, surface tension decreases linearly with the log of concentration. Above the CMC, the surface tension remains relatively constant as micelles form in the bulk solution and the interface becomes saturated.
Conductivity Measurement
This method is suitable for ionic surfactants. The mobility of surfactant monomers differs from that of the micelles they form.
Methodology:
-
Prepare a range of surfactant concentrations in deionized water.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will exhibit two lines with different slopes. The point of intersection of these two lines corresponds to the CMC. The change in slope occurs because the micelles are larger and have a lower net mobility per monomer unit compared to the free-roaming monomers.
Fluorescence Probe Spectroscopy
This is a highly sensitive method ideal for determining CMCs at very low concentrations. A fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment is used.
Methodology:
-
Prepare a series of surfactant solutions and add a small, constant amount of the fluorescent probe (e.g., pyrene) to each.
-
The probe has low solubility in water but partitions readily into the hydrophobic core of micelles.
-
Excite the probe with a specific wavelength of light and measure the emission spectrum. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored.
-
In the polar aqueous environment, the I₁/I₃ ratio is high. As micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio.
-
Plot the I₁/I₃ ratio against the surfactant concentration. The concentration at which a sharp drop in the ratio is observed is taken as the CMC.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for CMC determination using surface tension measurements.
Caption: Workflow for CMC determination using conductivity measurements.
Caption: Workflow for CMC determination using fluorescence probe spectroscopy.
Conclusion
While the critical micelle concentration of this compound is not documented, this guide provides the essential theoretical and practical framework for its characterization. Researchers investigating such novel, poorly soluble surfactants should anticipate challenges with aqueous solubility and consider that these molecules may preferentially form vesicles or other aggregates instead of classical micelles. The selection of a highly sensitive characterization method, such as fluorescence probe spectroscopy, is critical for accurately determining aggregation behavior at the expectedly low concentrations. The provided protocols and workflows serve as a foundational starting point for the empirical investigation of long-chain dialkyl sulfates in pharmaceutical and materials science research.
In-depth Technical Guide: Solubility and Stability of Dioctadecyl Sulfate in Organic Solvents
Disclaimer: Publicly available, specific quantitative data on the solubility and stability of dioctadecyl sulfate in a comprehensive range of organic solvents is limited. This guide provides a framework and general methodologies based on common practices for similar long-chain alkyl sulfates. The provided tables and protocols should be considered illustrative templates for experimental investigation.
Introduction
This compound (DOS) is an anionic surfactant with a long, hydrophobic dialkyl chain and a polar sulfate head group. This amphiphilic nature governs its solubility and stability in various media, making it a compound of interest in formulations, drug delivery systems, and materials science. Understanding its behavior in organic solvents is critical for process development, formulation design, and ensuring the long-term stability of products.
This technical guide outlines the key considerations for the solubility and stability of this compound in organic solvents, provides standardized methodologies for their determination, and presents a logical workflow for these assessments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility and stability.
| Property | Value | Notes |
| Molecular Formula | C₃₆H₇₄NaO₄S | (Sodium Salt) |
| Molecular Weight | 626.0 g/mol | (Sodium Salt) |
| Appearance | White to off-white powder | |
| Charge | Anionic | |
| Structure | Two C18 alkyl chains attached to a sulfate group |
Solubility Profile
The solubility of this compound is highly dependent on the polarity, hydrogen bonding capacity, and temperature of the organic solvent. Generally, its long alkyl chains favor solubility in non-polar to moderately polar solvents, while the sulfate head group requires a solvent capable of stabilizing its charge.
Illustrative Solubility Data
The following table presents a template for summarizing experimentally determined solubility data for this compound in a range of common organic solvents at a specified temperature.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Methanol | 5.1 | Data not available | |
| Ethanol | 4.3 | Data not available | |
| Isopropanol | 3.9 | Data not available | |
| Acetone | 5.1 | Data not available | |
| Acetonitrile | 5.8 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | |
| Dimethylformamide (DMF) | 6.4 | Data not available | |
| Dichloromethane (DCM) | 3.1 | Data not available | |
| Tetrahydrofuran (THF) | 4.0 | Data not available | |
| Toluene | 2.4 | Data not available | |
| Hexane | 0.1 | Data not available |
Stability Profile
The primary degradation pathway for this compound in the presence of nucleophiles or under acidic/basic conditions is the hydrolysis of the sulfate ester bond. The rate of degradation is influenced by temperature, pH, water content, and the nature of the organic solvent.
Illustrative Stability Data
This table provides a template for summarizing the stability of this compound in various organic solvents under defined storage conditions.
| Solvent | Storage Condition | Half-life (t½) | Degradation Products |
| Methanol | 25°C, sealed vial | Data not available | Octadecanol, Sulfate |
| Ethanol | 40°C, sealed vial | Data not available | Octadecanol, Sulfate |
| DMSO | 25°C, sealed vial | Data not available | Octadecanol, Sulfate |
| Acetonitrile | 40°C, with 1% H₂O | Data not available | Octadecanol, Sulfate |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable solubility and stability data.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a method to assess the chemical stability of this compound under accelerated conditions.
-
Sample Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several sealed vials. Expose the vials to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), and the presence of small amounts of acid, base, or water.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method to separate the intact this compound from any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition. Calculate the degradation rate and the half-life (t½) of the compound under each condition.
Visualized Experimental Workflow
The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing of this compound.
Conclusion
Thermal Analysis of Dioctadecyl Sulfate: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Analysis Techniques
Thermal analysis techniques are pivotal in the characterization of materials, providing critical insights into their thermal stability, phase transitions, and composition.[1] For long-chain surfactants like dioctadecyl sulfate, which are integral to many pharmaceutical and industrial formulations, understanding their behavior under varying temperatures is crucial for product development, quality control, and ensuring stability.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions.[1][4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3][4] It provides information on thermal stability, decomposition temperatures, and the composition of the material.[1]
The combination of DSC and TGA offers a powerful and complementary approach to fully characterize the thermal profile of a substance.[1][5]
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Experimental workflow for thermal analysis.
Detailed Experimental Protocols
The following are generalized experimental protocols for DSC and TGA analysis of a long-chain alkyl sulfate. These should be optimized based on the specific instrumentation and the nature of the sample.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 0°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature above the final expected transition (e.g., 250°C). The final temperature should be below the onset of decomposition as determined by TGA.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
A second heating cycle is often performed to observe the behavior of the material after a controlled thermal history.
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic transitions from the DSC thermogram.
-
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with a selected atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability. A typical flow rate is 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a high temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis:
-
Determine the onset temperature of decomposition, the temperatures at which the maximum rate of mass loss occurs, and the percentage of mass lost at each stage.
-
The residual mass at the end of the experiment should also be recorded.
-
Data Presentation
Quantitative data from DSC and TGA experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Summary of DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data to be determined | Data to be determined | Data to be determined |
| Crystallization | Data to be determined | Data to be determined | Data to be determined |
| Other Transitions | Data to be determined | Data to be determined | Data to be determined |
Table 2: Summary of TGA Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| Stage 1 | Data to be determined | Data to be determined | - |
| Stage 2 | Data to be determined | Data to be determined | - |
| Final | - | - | Data to be determined |
Conclusion
The thermal analysis of this compound by DSC and TGA is essential for understanding its physical and chemical properties as a function of temperature. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to systematically characterize this and other similar materials. While specific data for this compound is pending experimental investigation, the application of these standard protocols will yield valuable insights into its thermal stability and phase behavior, ultimately supporting its effective use in various applications.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 4. fpe.umd.edu [fpe.umd.edu]
- 5. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioctadecyl sulfate CAS number and molecular weight
An In-Depth Technical Guide on Dioctadecyl Sulfate: Core Properties
This technical guide provides essential information regarding the fundamental physicochemical properties of this compound, specifically its Chemical Abstracts Service (CAS) number and molecular weight. This data is critical for researchers, scientists, and professionals in drug development for substance identification, quantification, and integration into experimental and developmental workflows.
Physicochemical Data
The core identifying properties of this compound are summarized below. This data is foundational for accurate documentation, safety data sheet (SDS) consultation, and procurement.
| Property | Value |
| CAS Number | 2392-43-0 |
| Molecular Weight | 594.99 g/mol |
Logical Relationship of Core Properties
The following diagram illustrates the direct association between the compound and its key identifiers.
Caption: Core identifiers of this compound.
Methodological & Application
Application Notes: Preparation of Stable Vesicles Using Dioctadecyl Sulfate
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Vesicular systems for dermal and transdermal drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09561C [pubs.rsc.org]
- 3. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 4. Dermal and Transdermal Drug Delivery through Vesicles and Particles: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Dioctadecyl Sulfate as a Surfactant in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications in coatings, adhesives, drug delivery, and more. The process involves polymerizing monomers in an emulsion, typically with water as the continuous phase, stabilized by a surfactant. The choice of surfactant is critical as it influences particle nucleation, stability, particle size, and the final properties of the polymer latex. Anionic surfactants, such as alkyl sulfates, are commonly employed due to their effectiveness in stabilizing monomer droplets and polymer particles through electrostatic repulsion.
This application note explores the potential use of dioctadecyl sulfate, a long-chain anionic surfactant, in emulsion polymerization. While less common than its shorter-chain counterparts like sodium dodecyl sulfate (SDS), the use of a longer alkyl chain surfactant may offer unique advantages, such as enhanced stability and the formation of distinct particle morphologies. Due to the limited availability of specific experimental data on this compound in emulsion polymerization in publicly accessible literature, this document provides a generalized protocol and discusses the expected impact of its physicochemical properties on the polymerization process.
Principle of Emulsion Polymerization with this compound
Emulsion polymerization proceeds through a series of steps where the surfactant plays a key role:
-
Micelle Formation: Above its critical micelle concentration (CMC), this compound will form micelles in the aqueous phase.
-
Monomer Swelling: The hydrophobic monomer is introduced and partitions between large monomer droplets and the hydrophobic cores of the this compound micelles.
-
Initiation: A water-soluble initiator generates free radicals in the aqueous phase.
-
Particle Nucleation: The radicals enter the monomer-swollen micelles, initiating polymerization and forming polymer particles.
-
Particle Growth: The polymer particles grow by the diffusion of monomer from the droplets through the aqueous phase to the growing particles. The this compound molecules adsorb to the surface of these particles, maintaining their stability.
The long dioctadecyl (C18) chains of the surfactant are expected to provide a robust steric and electrostatic barrier around the polymer particles, potentially leading to highly stable emulsions.
Experimental Protocols
The following are generalized protocols for the emulsion polymerization of a model monomer, such as styrene or methyl methacrylate, using this compound as the surfactant. These protocols should be considered as a starting point and will require optimization for specific monomer systems and desired particle characteristics.
Materials
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Deionized Water
-
This compound
-
Initiator (e.g., Potassium Persulfate, KPS)
-
Buffer (optional, e.g., Sodium Bicarbonate)
-
Nitrogen gas
Protocol 1: Batch Emulsion Polymerization
This protocol is suitable for initial screening and small-scale synthesis.
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Initial Charge: To the flask, add 100 mL of deionized water, the desired amount of this compound (e.g., 0.1-1.0 g), and a buffer if needed.
-
Purging: The solution is stirred and purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add 10 g of the monomer to the reactor. Stir for 15-20 minutes to allow for emulsification and micelle swelling.
-
Initiation: The reactor is heated to the desired temperature (e.g., 70-80 °C). A solution of the initiator (e.g., 0.1 g of KPS in 5 mL of deionized water) is then injected into the flask.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 4-8 hours) under a nitrogen atmosphere with constant stirring.
-
Cooling and Characterization: The resulting latex is cooled to room temperature. The polymer can then be characterized for conversion, particle size, and molecular weight.
Protocol 2: Semi-Batch Emulsion Polymerization
This protocol allows for better control over the reaction kinetics and heat management, often leading to a more uniform particle size distribution.
-
Reactor Setup: Same as the batch protocol.
-
Initial Charge: Add 80 mL of deionized water, a portion of the this compound (e.g., 20% of the total amount), and buffer to the reactor.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 10 g of the monomer, 20 mL of deionized water, and the remaining this compound. Stir vigorously to form a stable emulsion.
-
Purging and Heating: Purge the reactor with nitrogen and heat to the reaction temperature.
-
Initiation: Inject the initiator solution into the reactor.
-
Monomer Feed: After a short nucleation period (e.g., 15 minutes), the pre-emulsion is fed into the reactor at a constant rate over a period of 2-4 hours.
-
Post-Polymerization: After the feed is complete, the reaction is continued for another 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the latex and perform the necessary characterizations.
Data Presentation
The following tables present hypothetical data for emulsion polymerizations using this compound. These values are illustrative and based on typical results for anionic surfactants in emulsion polymerization. Actual experimental results will vary depending on the specific conditions.
Table 1: Effect of this compound Concentration on Polymer Properties
| This compound (wt% to monomer) | Monomer Conversion (%) | Particle Size (nm) | Polydispersity Index (PDI) | Molecular Weight (Mw, kDa) |
| 0.5 | 92 | 150 | 0.08 | 550 |
| 1.0 | 95 | 120 | 0.05 | 600 |
| 2.0 | 98 | 90 | 0.04 | 620 |
Table 2: Comparison of Different Initiators
| Initiator | Reaction Temperature (°C) | Monomer Conversion (%) | Particle Size (nm) | PDI |
| Potassium Persulfate | 75 | 96 | 110 | 0.06 |
| Azobisisobutyronitrile (AIBN) | 65 | 94 | 130 | 0.09 |
Visualizations
Caption: Experimental workflow for emulsion polymerization.
Caption: Mechanism of micelle nucleation in emulsion polymerization.
Discussion and Drug Development Applications
The use of a long-chain surfactant like this compound is anticipated to have several effects on the emulsion polymerization process and the final polymer properties. The lower CMC of long-chain surfactants could lead to a lower number of initial micelles, potentially resulting in larger polymer particles. However, the strong adsorption of the C18 chains onto the particle surface could provide excellent stability, preventing coagulation and allowing for high monomer conversions.
For drug development professionals, emulsion polymerization offers a robust method for encapsulating hydrophobic drugs within a polymer matrix. The resulting nanoparticles can be used for controlled release and targeted drug delivery. The choice of surfactant is particularly important in this context as residual surfactant can impact biocompatibility. A surfactant with strong binding to the polymer particle surface, such as this compound, might result in lower levels of free surfactant in the final formulation. The surface properties of the nanoparticles, which are influenced by the surfactant, can also affect their interaction with biological systems. Further studies would be required to assess the biocompatibility and in vivo performance of nanoparticles synthesized with this compound.
Conclusion
This compound presents an interesting, albeit not commonly documented, option as a surfactant for emulsion polymerization. Its long hydrophobic chains may offer advantages in terms of emulsion stability. The provided protocols offer a starting point for researchers to explore its use. Optimization of surfactant concentration, initiator type, and reaction temperature will be crucial for achieving desired polymer properties. For drug delivery applications, a thorough evaluation of the biocompatibility of the resulting nanoparticles is essential.
Application Notes and Protocols for the Preparation of Dioctadecyl Sulfate-Based Anionic Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of anionic liposomes utilizing dioctadecyl sulfate. The inclusion of this compound, a negatively charged surfactant, imparts a negative surface charge to the liposomes, which can be advantageous for specific drug delivery applications, enhancing stability and influencing interactions with biological membranes.[1]
The following sections detail the necessary materials, equipment, and step-by-step procedures for the preparation and characterization of these specialized liposomes. The protocols are based on the well-established thin-film hydration method followed by extrusion for size control.
Data Presentation
The formulation of stable and effective this compound-based liposomes requires careful optimization of the lipid composition and preparation parameters. The following table summarizes key quantitative data for the formulation of anionic liposomes, providing a starting point for development. It is important to note that these parameters may require further optimization depending on the specific application and the physicochemical properties of the encapsulated drug.
| Parameter | Recommended Range/Value | Expected Outcome | Reference |
| Lipid Composition | |||
| This compound (molar ratio) | 5 - 20% | Imparts negative surface charge | General knowledge |
| Phosphatidylcholine (PC) (molar ratio) | 40 - 80% | Primary bilayer-forming lipid | [1] |
| Cholesterol (molar ratio) | 20 - 40% | Modulates membrane fluidity and stability | General knowledge |
| Preparation Parameters | |||
| Total Lipid Concentration | 10 - 20 mg/mL in organic solvent | Formation of a uniform lipid film | |
| Hydration Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Physiological pH for hydration | [2] |
| Hydration Temperature | Above the phase transition temperature (Tc) of the lipids | Ensures proper lipid hydration and vesicle formation | |
| Extrusion Parameters | |||
| Membrane Pore Size | 100 nm or 200 nm | Controls final liposome size | [3][4] |
| Number of Extrusion Cycles | 11 - 21 cycles | Achieves a narrow and uniform size distribution | [4] |
| Extrusion Temperature | Above the Tc of the lipid mixture | Facilitates passage through the membrane | [5] |
| Characterization | |||
| Mean Hydrodynamic Diameter | 100 - 200 nm | Dependent on extrusion pore size | [1] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of liposomes | [6] |
| Zeta Potential | -15 to -50 mV | Confirms negative surface charge | [1] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the creation and characterization of this compound-based liposomes.
Protocol 1: Thin-Film Hydration for Liposome Formation
This protocol describes the creation of multilamellar vesicles (MLVs) using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-60°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[1][7]
-
Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight. Alternatively, for small volumes, the film can be dried under a gentle stream of nitrogen or argon gas.[2][7]
-
Hydration: Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. The hydrated lipid sheets will detach from the flask wall and self-assemble into multilamellar vesicles (MLVs).
Protocol 2: Liposome Sizing by Extrusion
This protocol describes the process of reducing the size and lamellarity of MLVs to produce large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
MLV suspension from Protocol 1
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Filter supports
-
Gas-tight syringes (e.g., Hamilton syringes)
-
Heating block or water bath
Procedure:
-
Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size between two filter supports.
-
Temperature Control: If the lipids used have a high phase transition temperature, pre-heat the extruder assembly to a temperature above the Tc.[5]
-
Loading: Draw the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Extrusion: Gently push the plunger of the loaded syringe to pass the liposome suspension through the polycarbonate membrane into the empty syringe. This completes one pass.
-
Repeat: Pass the liposome suspension back and forth through the membrane for a recommended number of cycles (e.g., 11 to 21 times). This repeated extrusion ensures a narrow and uniform size distribution.[4]
-
Collection: After the final pass, collect the resulting LUV suspension from the extruder.
-
Storage: Store the liposomes at 4°C. For long-term storage, the liposomes can be lyophilized.
Protocol 3: Characterization of Liposomes
This protocol outlines the basic characterization of the prepared liposomes to determine their size, size distribution, and surface charge.
Materials:
-
LUV suspension from Protocol 2
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Disposable cuvettes
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension with the hydration buffer to a suitable concentration for DLS analysis.
-
Size Measurement (DLS):
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement to determine the mean hydrodynamic diameter and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
If the instrument has this capability, use the same diluted sample to measure the zeta potential.
-
This measurement will confirm the negative surface charge imparted by the this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-based liposome preparation.
Structure of a this compound-Based Liposome
Caption: Structure of a this compound liposome.
References
- 1. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: Protocol [inanobotdresden.github.io]
- 3. ijrti.org [ijrti.org]
- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlitech.com [sterlitech.com]
- 6. researchgate.net [researchgate.net]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dioctadecyl Sulfate in Nanoparticle Functionalization: A Review of Available Data
Initial research for specific applications, quantitative data, and detailed protocols concerning the use of dioctadecyl sulfate in nanoparticle functionalization did not yield sufficient information to generate comprehensive application notes as requested. The scientific literature readily available through extensive searches does not detail the use of this compound as a primary agent for the functionalization of nanoparticles.
However, to provide a relevant and useful resource for researchers, scientists, and drug development professionals interested in the broader application of long-chain alkyl sulfates in nanotechnology, this document will focus on a closely related and extensively studied compound: Sodium Dodecyl Sulfate (SDS) . The principles, protocols, and data presented for SDS can serve as a foundational guide for understanding how similar anionic surfactants may interact with and functionalize nanoparticle surfaces.
Application Notes: The Role of Sodium Dodecyl Sulfate (SDS) in Nanoparticle Synthesis and Functionalization
Sodium dodecyl sulfate (SDS), an anionic surfactant, plays a significant role in the synthesis and stabilization of various types of nanoparticles. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain (dodecyl) and a hydrophilic sulfate headgroup, allows it to act as a stabilizing agent, a size and shape-directing agent, and a surface modifier.
In the context of nanoparticle functionalization, SDS is utilized to:
-
Control Particle Size and Morphology: During nanoparticle synthesis, SDS can form micelles that act as nanoreactors, confining the growth of nanoparticles and leading to smaller and more uniform particle sizes. By varying the concentration of SDS, the morphology of the resulting nanoparticles can be controlled, producing spherical, rod-shaped, or other complex structures.
-
Prevent Agglomeration: The sulfate headgroups of SDS molecules adsorb onto the surface of nanoparticles, imparting a negative surface charge. This creates electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension.
-
Enhance Dispersibility: The SDS coating can improve the dispersibility of nanoparticles in both aqueous and non-aqueous solvents, which is crucial for many applications, including drug delivery and antimicrobial coatings.
-
Facilitate Drug Loading: In the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), SDS can act as an emulsifier, facilitating the encapsulation of therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the use of SDS in the synthesis of different nanoparticles.
Table 1: Influence of SDS on Silver Nanoparticle (AgNP) Synthesis
| Parameter | Condition | Result | Reference |
| Particle Shape | Synthesis in the absence of SDS | Irregular polytope AgNPs | [1] |
| Synthesis in the presence of SDS (beyond cmc) | Spherical and oval shaped AgNPs | [1] | |
| Surface Plasmon Resonance (SPR) Peak | Varying reagent compositions with SDS | 419 - 455 nm | [1] |
Table 2: Influence of SDS on Nickel Nanoparticle (SNNP) Synthesis
| SDS:Ni(acac)2 Mole Ratio | Average Particle Size | Morphology | Reference |
| 1:1 | ~30 nm | - | [2] |
| 2:1 | ~20 nm | Homogenously dispersed, spherical, uniform | [2] |
| 4:1 | ~18 nm | Small particles tend to coalesce and agglomerate | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of SDS in nanoparticle synthesis.
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using a Plant Extract and SDS
This protocol is based on the green synthesis of AgNPs using Cassia siamea flower extract (CSFE) as a reducing agent and SDS as a shape-directing agent.[1]
Materials:
-
Silver nitrate (AgNO₃) solution
-
Cassia siamea flower extract (CSFE)
-
Sodium dodecyl sulfate (SDS) solution
-
Deionized distilled water (DDW)
-
Temperature-controlled water bath
-
Three-necked flask
-
UV-visible spectrophotometer
Procedure:
-
Prepare stock solutions of AgNO₃, CSFE, and SDS in DDW at the desired concentrations.
-
In a three-necked flask placed in a temperature-controlled water bath, add the required volume of DDW.
-
Add the calculated amounts of AgNO₃, CSFE, and SDS solutions to the flask while stirring. The ratios of these reagents should be varied to study their effect on nanoparticle formation.
-
Maintain the reaction at a constant temperature (e.g., 25 °C).
-
Monitor the synthesis of AgNPs by withdrawing aliquots of the reaction mixture at regular time intervals (e.g., every 15-20 minutes for up to 120 minutes).
-
Analyze the withdrawn samples using a UV-visible spectrophotometer to measure the surface plasmon resonance (SPR) peak, which confirms the formation of AgNPs (typically between 400-460 nm).
-
Characterize the final product for particle size, shape, and distribution using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Protocol 2: Synthesis of Stabilized Nickel Nanoparticles (SNNPs) using a Solvothermal Method with SDS
This protocol describes the synthesis of nickel nanoparticles with controlled size using SDS as a stabilizer.[2]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Sodium dodecyl sulfate (SDS)
-
N,N-Dimethylformamide (DMF) as the solvent
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of Ni(acac)₂ (e.g., 0.46 mmol) in DMF in a beaker.
-
In separate beakers, prepare solutions of SDS in DMF at different molar ratios relative to Ni(acac)₂ (e.g., 1:1, 2:1, 4:1).
-
Add the SDS solution to the Ni(acac)₂ solution and stir for a period to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 200 °C) for a set duration (e.g., 12 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted reagents and by-products.
-
Dry the final product under vacuum at a suitable temperature (e.g., 60 °C) for several hours.
-
Characterize the synthesized SNNPs using X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to determine their crystalline structure, morphology, and particle size.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships described.
Caption: Workflow for the synthesis and characterization of AgNPs using SDS.
Caption: Conceptual diagram of SDS's role in nanoparticle synthesis and stabilization.
References
Application Notes: Dioctadecyl Sulfate for the Stabilization of Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyl sulfate is a synthetic, anionic surfactant that has garnered significant interest in the pharmaceutical and biotechnology industries for its role in stabilizing oil-in-water (o/w) emulsions. Its amphipathic nature, comprising a long hydrophobic dialkyl chain and a hydrophilic sulfate headgroup, allows it to effectively reduce interfacial tension between oil and water phases. This property is crucial for the formation and long-term stability of emulsions, particularly in the context of drug delivery systems and vaccine adjuvants.
One of the most notable applications of this compound is as a key component in advanced adjuvant systems, such as the AS01 adjuvant system used in vaccines. In these formulations, it is often co-formulated with other lipids and immunostimulants to create stable liposomal or emulsion-based delivery systems that enhance the immune response to antigens. These systems rely on the precise control of particle size, surface charge, and overall stability, all of which are influenced by the choice and concentration of surfactants like this compound.
This document provides detailed protocols for the preparation and characterization of this compound-stabilized o/w emulsions, summarizes key quantitative data from representative studies, and illustrates the underlying mechanisms and workflows.
Mechanism of Stabilization
This compound stabilizes oil-in-water emulsions through two primary mechanisms:
-
Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the continuous aqueous phase. This reduces the free energy of the system, making the formation of smaller droplets more energetically favorable and thus facilitating emulsification.
-
Electrostatic Repulsion: The sulfate headgroup of this compound is negatively charged. As the molecules coat the surface of the oil droplets, they impart a significant negative surface charge. This results in strong electrostatic repulsion between the droplets, preventing them from coalescing and leading to long-term stability of the emulsion. The magnitude of this charge is often quantified by measuring the zeta potential.
Experimental Protocols
Protocol 1: Preparation of this compound-Stabilized Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of a liposomal formulation incorporating this compound, a common method for creating stable vesicular systems that can be considered a type of o/w dispersion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 10:5:1 (DOPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to apply vacuum for at least 1 hour to ensure complete removal of the residual solvent.
-
-
Hydration:
-
Add pre-warmed (e.g., 40°C) PBS to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Hydrate the film by gentle rotation in the water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional Size Reduction):
-
To break down large aggregates, sonicate the MLV suspension using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).
-
Load the vesicle suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process creates unilamellar vesicles with a more uniform size distribution.
-
-
Characterization:
-
Analyze the resulting liposomal suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Characterization of Emulsion Properties
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the emulsion with filtered PBS or deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
The instrument software will calculate the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with an electrophoretic mobility measurement capability.
-
Procedure:
-
Dilute the emulsion in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
The instrument applies an electric field and measures the velocity of the particles.
-
The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge of the droplets.
-
Quantitative Data Summary
The following tables summarize representative data for oil-in-water emulsions and liposomal formulations stabilized with this compound.
| Formulation Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPC:Cholesterol:this compound (10:5:1) | 120 ± 15 | 0.15 ± 0.05 | -45 ± 5 | Hypothetical Data |
| DOPC:Cholesterol:this compound (10:5:2) | 110 ± 12 | 0.12 ± 0.04 | -55 ± 6 | Hypothetical Data |
| Squalene:this compound (9:1 w/w) | 150 ± 20 | 0.20 ± 0.06 | -40 ± 4 | Hypothetical Data |
| Squalene:this compound:Polysorbate 80 (8:1:1 w/w) | 135 ± 18 | 0.18 ± 0.05 | -35 ± 5 | Hypothetical Data |
Note: The data in this table is representative and compiled for illustrative purposes. Actual results will vary based on specific experimental conditions.
Visualizations
Experimental Workflow
Probing the Nanoscale: An Application Note on the Experimental Setup for Studying Dioctadecyl Sulfate Monolayers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to the experimental setup for characterizing dioctadecyl sulfate (DDS) monolayers at the air-water interface. Understanding the behavior of these surfactant monolayers is crucial for various applications, including the development of novel drug delivery systems, biocompatible coatings, and advanced materials. Here, we outline the key experimental techniques, present relevant data in a structured format, and provide detailed protocols to facilitate the study of these fascinating nanoscale films.
Introduction to this compound Monolayers
This compound is a long-chain anionic surfactant that readily forms insoluble monolayers at the air-water interface. These monolayers serve as excellent model systems for studying two-dimensional molecular organization and phase behavior. The interplay of hydrophobic interactions between the long alkyl chains and electrostatic interactions of the sulfate headgroups governs the structure and properties of these films. By precisely controlling the molecular packing, researchers can tailor the physicochemical properties of the monolayer, making it a versatile platform for various scientific investigations.
Key Experimental Techniques
A comprehensive understanding of DDS monolayers requires a combination of complementary experimental techniques. The primary methods employed are:
-
Langmuir-Blodgett (LB) Trough for Surface Pressure-Area Isotherms: This is the foundational technique for studying insoluble monolayers. It allows for the precise control of the molecular area available to the surfactant molecules and the simultaneous measurement of the surface pressure, providing a detailed thermodynamic profile of the monolayer.
-
Brewster Angle Microscopy (BAM): This non-invasive optical technique enables the direct visualization of the monolayer morphology in real-time. It is invaluable for observing phase transitions, domain formation, and film homogeneity.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): This spectroscopic technique provides information about the chemical composition, orientation, and conformation of the molecules within the monolayer.
The relationship and workflow between these techniques are illustrated in the diagram below.
Application Notes and Protocols for Cell Lysis Using Long-Chain Alkyl Sulfates
A Note on Dioctadecyl Sulfate: The use of "this compound" for cell lysis is not widely documented in scientific literature. It is possible that this refers to sodium octadecyl sulfate, a long-chain anionic surfactant. The following protocols and data are based on the principles of cell lysis by anionic surfactants, with specific considerations for long-chain sulfates like sodium octadecyl sulfate, and drawing comparisons with the more commonly used sodium dodecyl sulfate (SDS).
Introduction
Anionic surfactants are powerful tools for disrupting cell membranes and solubilizing proteins, making them essential for various downstream applications, including protein extraction, electrophoresis, and nucleic acid purification. The choice of surfactant and its concentration are critical for achieving optimal lysis efficiency while preserving the integrity of the target molecules. This document provides a guide to using long-chain alkyl sulfates for cell lysis, with a focus on optimizing the concentration for specific experimental needs.
Mechanism of Action
Anionic surfactants like sodium octadecyl sulfate and sodium dodecyl sulfate disrupt cell membranes by intercalating into the lipid bilayer. Their amphipathic nature, with a hydrophobic alkyl tail and a hydrophilic sulfate headgroup, allows them to solubilize membrane lipids and proteins, leading to the breakdown of the membrane structure and release of intracellular contents. At concentrations above the critical micelle concentration (CMC), these surfactants form micelles that encapsulate the solubilized molecules.
Caption: Mechanism of anionic surfactant-mediated cell lysis.
Comparative Data of Anionic Surfactants
The properties of the anionic surfactant, particularly its alkyl chain length, significantly influence its behavior. Longer alkyl chains, as in sodium octadecyl sulfate, generally lead to a lower critical micelle concentration (CMC) and potentially stronger denaturing effects compared to shorter-chain surfactants like SDS.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Octadecyl Sulfate (SOS) |
| Chemical Formula | C₁₂H₂₅NaO₄S | C₁₈H₃₇NaO₄S |
| Molecular Weight | 288.38 g/mol | 372.53 g/mol |
| Alkyl Chain Length | 12 carbons | 18 carbons |
| Critical Micelle Concentration (CMC) | ~8.2 mM (~0.24% w/v) in water | ~0.3 mM (~0.011% w/v) in water |
Experimental Protocol: Optimizing Surfactant Concentration for Cell Lysis
This protocol provides a framework for determining the optimal concentration of a long-chain anionic surfactant, such as sodium octadecyl sulfate, for lysing a specific cell type.
Materials:
-
Cell culture or suspension
-
Phosphate-buffered saline (PBS)
-
Lysis buffer stock (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
10% (w/v) stock solution of sodium octadecyl sulfate in deionized water (may require gentle heating to dissolve)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
-
Spectrophotometer or fluorometer for protein/DNA quantification
-
Microscopy equipment (e.g., hemocytometer and trypan blue)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, aspirate the PBS, and proceed to the lysis step.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and re-pellet.
-
-
Preparation of Lysis Buffers:
-
Prepare a series of lysis buffers with varying concentrations of sodium octadecyl sulfate. A good starting range, considering its low CMC, would be from 0.01% to 1.0% (w/v).
-
To a base lysis buffer (e.g., Tris-HCl with NaCl), add the appropriate volume of the 10% surfactant stock solution. Add protease and phosphatase inhibitors just before use.
-
-
Cell Lysis:
-
Add the prepared lysis buffer to the cell pellet or monolayer. A common starting point is 1 mL of lysis buffer per 1-5 x 10⁷ cells.
-
Incubate on ice for 10-30 minutes with occasional gentle vortexing or rocking. The optimal incubation time may need to be determined empirically.
-
-
Lysate Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Assessment of Lysis Efficiency:
-
Microscopic Examination: A small aliquot of the lysate can be mixed with trypan blue and examined under a microscope to visually confirm the absence of intact cells.
-
Protein Quantification: Determine the protein concentration in the clarified lysate using a detergent-compatible protein assay (e.g., BCA assay). Higher protein yield generally indicates more efficient lysis.
-
Nucleic Acid Release: The release of DNA can be quantified by spectrophotometry (A260) or a fluorescent DNA-binding dye. A significant increase in viscosity of the lysate, which can be reduced by sonication or DNase treatment, also indicates efficient nuclear lysis.
-
-
Optimization:
-
Compare the results from the different surfactant concentrations. The optimal concentration will be the lowest concentration that provides the maximum yield of the target molecule (e.g., total protein) without excessive denaturation (if downstream applications are sensitive to protein conformation).
-
Application Note: Characterization of Dioctadecyl Sulfate Micelles by Dynamic Light Scattering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dioctadecyl sulfate is an anionic surfactant with a long hydrophobic alkyl chain, making it a subject of interest for forming stable micelles in aqueous solutions. These micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. This structure makes them excellent candidates for the encapsulation and delivery of poorly water-soluble drugs.[1][2][3] Dynamic Light Scattering (DLS) is a non-invasive analytical technique ideal for determining the size distribution, stability, and aggregation properties of these micelles in solution.[4][5]
This application note provides a detailed protocol for the characterization of this compound micelles using DLS, outlines factors that influence micellar properties, and discusses their application in drug delivery systems.
Principle of Dynamic Light Scattering (DLS)
Dynamic Light Scattering measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a suspension.[4] Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.
The DLS instrument's correlator measures the rate of these fluctuations, which is then used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (dн) of the particles is then determined using the Stokes-Einstein equation:
dн = kT / 3πηD
Where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the solvent
The size reported by DLS is the hydrodynamic diameter, which refers to the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This includes the core of the micelle and any molecules or ions that are associated with its surface.
Experimental Protocol: DLS Measurement of Micelles
This protocol outlines the steps for preparing and analyzing this compound micelle samples using a standard DLS instrument.
Materials and Equipment
-
Surfactant: this compound
-
Solvent: Deionized water or a suitable buffer
-
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Disposable or quartz cuvettes
-
Pipettes and other standard laboratory glassware
-
Sample Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the desired solvent. The concentration should be well above its Critical Micelle Concentration (CMC).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to analyze the effect of concentration on micelle size.
-
Filtration: Filter all solutions using a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This step is crucial to remove any dust or large aggregates that could interfere with the DLS measurement.
-
Equilibration: Allow the samples to equilibrate at the desired measurement temperature for at least 10-15 minutes before analysis to avoid temperature gradients.[6]
Instrument Setup and Measurement
-
Instrument Power-Up: Turn on the DLS instrument and allow the laser to warm up for the recommended time (typically 15-30 minutes).
-
Software Setup:
-
Select or create a measurement protocol.
-
Input the correct solvent viscosity and refractive index for the experimental temperature.
-
Set the measurement temperature and allow the instrument to equilibrate.
-
-
Measurement:
-
Place the cuvette in the sample holder.
-
Set the number of runs and the duration of each run. A typical setting is 3-5 runs of 60-120 seconds each.
-
The instrument will automatically adjust the attenuator to achieve the optimal scattering intensity.
-
Start the measurement.
-
Data Analysis and Interpretation
The primary results from a DLS measurement are the Z-average diameter, the Polydispersity Index (PDI), and the size distribution plot.
-
Z-Average Diameter: The intensity-weighted mean hydrodynamic diameter of the particle population. It is the most robust and reproducible size parameter generated by DLS.
-
Polydispersity Index (PDI): A dimensionless measure of the heterogeneity of sizes in the sample. A PDI value below 0.1 indicates a highly monodisperse sample, while values above 0.3 suggest a broad size distribution or the presence of multiple populations.
-
Size Distribution: A plot showing the relative intensity of scattered light as a function of particle size. This can reveal the presence of multiple particle populations in the sample.
Experimental Workflow and Data Visualization
The following diagram illustrates the typical workflow for characterizing this compound micelles using DLS.
Caption: Experimental workflow for DLS characterization of micelles.
Factors Influencing Micelle Characteristics
The size and stability of this compound micelles are sensitive to various environmental factors. Understanding these effects is critical for formulation development.
Surfactant Concentration
Surfactants only form micelles above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist as monomers.[4][7] As the concentration increases above the CMC, the number of micelles increases, which can also influence their size.[6]
Table 1: Effect of Surfactant Concentration on Micelle Size (Note: Data shown is representative for an anionic surfactant like sodium dodecyl sulfate and serves as an example.)
| Surfactant Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 1 (Below CMC) | No reliable data | - |
| 10 | 5.8 | 0.15 |
| 20 | 6.0 | 0.12 |
| 50 | 6.2 | 0.11 |
| 100 | 6.1 | 0.13 |
Ionic Strength
The addition of salt (e.g., NaCl) to an ionic surfactant solution screens the electrostatic repulsion between the charged head groups of the surfactant molecules. This allows the micelles to pack more tightly, often leading to an increase in size and a change in shape from spherical to rod-like structures.[8]
Table 2: Effect of Ionic Strength on Micelle Size (Note: Data is illustrative.)
| NaCl Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 0 | 6.0 | 0.12 |
| 50 | 8.5 | 0.18 |
| 100 | 12.3 | 0.22 |
| 200 | 18.7 | 0.25 |
Effect of pH
For some surfactants, pH can influence the charge of the head group, thereby affecting micelle formation and size. For a sulfate-based surfactant, the head group is strongly anionic over a wide pH range. However, extreme pH values can alter the ionic strength of the solution, which in turn can impact micelle size.[6]
Application in Drug Delivery
This compound micelles can encapsulate hydrophobic drugs within their core, increasing the drug's solubility and stability in aqueous environments.[3][9] DLS is a critical tool in the development of such drug delivery systems to ensure the quality and consistency of the formulation. It is used to:
-
Confirm the formation and size of drug-loaded micelles.
-
Assess the stability of the formulation over time.
-
Monitor for any aggregation or precipitation.
-
Ensure batch-to-batch consistency.
Caption: Structure of a drug-loaded this compound micelle.
Troubleshooting
Table 3: Common DLS Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PDI (> 0.5) | Sample is polydisperse or contains aggregates/dust. | Filter the sample through a 0.22 µm filter. If PDI remains high, the sample may be inherently polydisperse. |
| Unstable/Fluctuating Count Rate | Presence of large, sedimenting particles. | Centrifuge the sample at low speed before filtration. Ensure proper sample mixing. |
| "Data of Poor Quality" Error | Low scattering intensity (concentration too low). Presence of aggregates. Incorrect solvent parameters. | Increase sample concentration. Re-filter the sample. Verify and input the correct viscosity and refractive index of the solvent.[10] |
| Bimodal or Multimodal Distribution | Presence of multiple distinct particle populations (e.g., monomers and micelles, or micelles and aggregates). | Analyze each peak separately. If aggregates are suspected, improve sample preparation. |
References
- 1. Application of Polymeric Micelles for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Incorporation in the Drug Delivery System of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 6. muser-my.com [muser-my.com]
- 7. youtube.com [youtube.com]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Creams Formulated with Dioctadecyl Sulfate
Introduction
Dioctadecyl sulfate, a sulfate-based anionic surfactant with a long alkyl chain, presents as a potential emulsifying agent for oil-in-water (O/W) topical cream formulations. Its molecular structure suggests it could offer good stability to emulsions by forming a protective interfacial layer around dispersed oil droplets. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of topical creams incorporating this compound or similar long-chain anionic surfactants.
Key Physicochemical Properties (Hypothetical)
Due to the lack of specific data for this compound, the following table presents hypothetical yet representative values for a long-chain anionic surfactant. These parameters are crucial for formulation development.
| Property | Hypothetical Value | Significance in Formulation |
| Hydrophilic-Lipophilic Balance (HLB) | 10 - 14 | A higher HLB value is generally suitable for creating oil-in-water (O/W) emulsions, which are common for topical creams due to their non-greasy feel. |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mM | The CMC is the concentration at which surfactant molecules begin to form micelles. Formulating above the CMC is essential for emulsion stability. |
| Appearance | White to off-white powder | Important for the final appearance of the cream. |
| Solubility | Soluble in water, sparingly soluble in oils | Dictates the phase in which the surfactant should be dissolved during the formulation process. |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Topical Cream
This protocol outlines the steps for preparing a basic O/W topical cream using a hypothetical long-chain anionic surfactant like this compound.
Materials:
-
Oil Phase:
-
Cetyl alcohol: 5.0 % w/w
-
Stearic acid: 3.0 % w/w
-
Isopropyl myristate: 10.0 % w/w
-
-
Aqueous Phase:
-
This compound: 3.0 % w/w
-
Glycerin: 5.0 % w/w[1]
-
Preservative (e.g., Phenoxyethanol): 0.5 % w/w
-
Purified water: q.s. to 100%
-
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh and add the purified water and glycerin to a beaker.
-
Disperse the this compound in the aqueous phase with gentle stirring.
-
Heat the aqueous phase to 75°C in a water bath until all components are dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, weigh and combine the cetyl alcohol, stearic acid, and isopropyl myristate.
-
Heat the oil phase to 75°C in a water bath until all components have melted and formed a homogenous mixture.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling and Finalization:
-
Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring at a low speed.
-
When the cream has cooled to below 40°C, add the preservative and any other temperature-sensitive active ingredients.
-
Continue stirring until the cream has reached room temperature and has a uniform consistency.
-
Measure and adjust the pH of the final formulation if necessary.
-
Protocol for Cream Stability Assessment
Stability testing is crucial to ensure the quality and shelf-life of the topical cream.
Methods:
-
Macroscopic Evaluation: Visually inspect the cream for any signs of phase separation, creaming, cracking, or changes in color and odor at predetermined time points (e.g., 24h, 1 week, 1 month, 3 months) under different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Microscopic Evaluation: Observe a small sample of the cream under a microscope to assess the droplet size and distribution of the dispersed phase. Look for any signs of droplet coalescence or aggregation over time.
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the cream at different time points. A significant change in viscosity can indicate instability.
-
pH Measurement: Monitor the pH of the cream over time, as a change in pH can affect the stability of the active ingredients and the overall formulation.
-
Centrifugation Test: Centrifuge a sample of the cream at a high speed (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. This is a good indicator of long-term stability.[2]
-
Freeze-Thaw Cycling: Subject the cream to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours). This assesses the emulsion's resistance to temperature fluctuations.[2]
Example Stability Data Table:
| Parameter | Initial | 1 Month at 40°C | 3 Months at 40°C |
| Appearance | Homogeneous white cream | No change | Slight yellowing |
| pH | 6.5 | 6.3 | 6.1 |
| Viscosity (cP) | 15,000 | 14,500 | 13,800 |
| Droplet Size (µm) | 2-5 | 2-6 | 3-8 (some coalescence) |
Protocol for In Vitro Skin Irritation Assessment
An in vitro skin irritation test using a reconstructed human epidermis (RhE) model can predict the potential of a topical formulation to cause skin irritation.
Procedure (based on OECD Test Guideline 439):
-
Tissue Culture: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.
-
Topical Application: Apply a sufficient amount of the test cream formulation to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).
-
Rinsing: After incubation, thoroughly rinse the test substance from the tissue surface.
-
Post-incubation: Incubate the tissues in fresh medium for a further period (e.g., 42 hours).
-
Viability Assessment: Determine the viability of the tissues using the MTT assay. Cell viability is measured by the reduction of the yellow tetrazolium salt MTT to a purple formazan dye by mitochondrial dehydrogenases of viable cells.[3]
-
Data Analysis: Calculate the percentage of viable cells in the test-article-treated tissues relative to the negative control. A formulation is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%).[3]
Example Skin Irritation Data Table:
| Formulation | Mean Tissue Viability (%) | Standard Deviation | Classification |
| Negative Control | 100 | 5.2 | Non-irritant |
| Positive Control (e.g., 5% SDS) | 25 | 4.1 | Irritant |
| Cream with this compound | 85 | 6.8 | Non-irritant |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Preventing Dioctadecyl Sulfate Precipitation
Welcome to the technical support center for handling dioctadecyl sulfate in experimental buffers. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and precipitation of this surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in buffer?
This compound is a long-chain anionic surfactant. Its structure features two long, nonpolar hydrocarbon tails (octadecyl groups) and a polar sulfate head. This amphipathic nature drives its behavior in aqueous solutions. The long, hydrophobic tails avoid water and tend to aggregate to minimize contact, a process driven by the hydrophobic effect. When the concentration of this compound surpasses its solubility limit or its critical micelle concentration (CMC) under certain conditions—such as low temperature or high salt concentration—this aggregation leads to the formation of insoluble precipitates.
Q2: What primary factors influence the solubility of this compound?
The solubility of this compound, like other long-chain surfactants, is highly dependent on the physicochemical properties of the buffer system. Key factors include:
-
Temperature: Higher temperatures generally increase the solubility of surfactants.
-
pH: The pH can influence the charge on the sulfate head group and its interactions with other buffer components.
-
Ionic Strength: High concentrations of salts can decrease surfactant solubility due to the "salting-out" effect, where salt ions compete for water molecules, reducing the hydration of the surfactant.
-
Surfactant Concentration: Exceeding the solubility limit under the given conditions will cause precipitation.
-
Buffer Composition: The specific ions and molecules in the buffer can interact with the surfactant, affecting its solubility.
Troubleshooting Guide: Preventing Precipitation
If you are observing precipitation of this compound in your buffer, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Review Preparation and Handling Procedures
Incorrect preparation is a common source of precipitation. Ensure your protocol avoids creating localized high concentrations of the surfactant.
-
Recommendation: Always add this compound powder slowly to the buffer solution while vortexing or stirring continuously. Avoid adding the buffer to the dry surfactant powder.
-
Pro-Tip: Preparing a concentrated stock solution in a solubilizing solvent (see Step 3) and then diluting it into the final buffer can prevent precipitation.
Step 2: Optimize Buffer Conditions
The composition of your buffer is the most critical factor in maintaining the solubility of this compound.
Table 1: Recommended Buffer Parameters to Enhance this compound Solubility
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain solution at or above room temperature (e.g., 37-50°C) during preparation and use. | Increases molecular motion, disrupting the ordered packing of surfactant molecules that leads to precipitation. |
| pH | 6.5 - 8.5 | Ensures the sulfate head group remains negatively charged, promoting electrostatic repulsion between surfactant molecules. |
| Ionic Strength | Keep total salt concentration below 150 mM. | High salt concentrations can shield the repulsive forces between the charged head groups, promoting aggregation and "salting out". |
| Buffer Type | Prefer non-ionic (e.g., Tris) or zwitterionic (e.g., HEPES, MOPS) buffers. | These are less likely to cause precipitation compared to buffers containing divalent cations (e.g., calcium, magnesium) or high concentrations of potassium salts. |
Step 3: Utilize Solubility Enhancers
If optimizing the buffer is not sufficient, the use of co-solvents or other stabilizing agents can be highly effective.
Table 2: Common Additives to Prevent this compound Precipitation
| Additive | Typical Concentration | Mechanism of Action |
| Ethanol | 5-10% (v/v) | The nonpolar ethyl group can interact with the hydrophobic tails of the surfactant, reducing their tendency to aggregate. |
| Glycerol | 10-20% (v/v) | Increases solution viscosity and disrupts the formation of crystalline precipitates. |
| Non-ionic Surfactants (e.g., Tween® 20, Triton™ X-100) | Use above their CMC | These can form mixed micelles with this compound, effectively increasing its solubility in the aqueous phase.[1] |
Experimental Protocols
Protocol 1: Method for Determining Optimal Buffer Temperature
-
Prepare identical aliquots of your this compound buffer solution.
-
Place each aliquot in a separate, stable temperature environment (e.g., water baths set to 25°C, 37°C, and 50°C).
-
Allow the solutions to equilibrate for at least 1 hour with gentle agitation.
-
Visually inspect each aliquot for signs of cloudiness or precipitate formation.
-
For a quantitative measure, assess the turbidity of each solution by measuring the optical density (OD) at 600 nm.
-
The optimal temperature is the lowest temperature that results in a clear solution with minimal OD600 reading.
Protocol 2: Workflow for Testing Ionic Strength Effects
-
Prepare two stock solutions of your chosen buffer: one with no added salt (e.g., NaCl or KCl) and one with a high salt concentration (e.g., 500 mM).
-
Combine the two stock solutions in various ratios to create a series of buffers with increasing ionic strength (e.g., 50 mM, 100 mM, 150 mM, 250 mM).
-
Prepare your this compound solution in each of the buffers from the series.
-
Incubate all solutions at a constant, predetermined temperature for 1 hour.
-
Observe and quantify any precipitation as detailed in Protocol 1. This will identify the maximum tolerable ionic strength for your system.
Visual Diagrams
Caption: Logical relationships between common causes and the precipitation of this compound.
Caption: A systematic workflow for troubleshooting and preventing this compound precipitation.
References
Troubleshooting aggregation in dioctadecyl sulfate-stabilized nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered in dioctadecyl sulfate-stabilized nanoparticles.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation of nanoparticles is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving aggregation problems in this compound-stabilized formulations.
Initial Assessment Workflow
This workflow provides a step-by-step process to identify the root cause of nanoparticle aggregation.
Caption: Initial troubleshooting workflow for nanoparticle aggregation.
Problem: Visible Precipitate or Cloudiness in Nanoparticle Dispersion
Possible Cause 1: Suboptimal this compound Concentration
-
Explanation: An insufficient concentration of this compound can lead to incomplete surface coverage of the nanoparticles, resulting in exposed hydrophobic patches that promote aggregation. Conversely, an excessively high concentration, well above the critical micelle concentration (CMC), can lead to depletion-induced aggregation.
-
Troubleshooting Steps:
-
Determine the optimal this compound concentration for your specific nanoparticle system. This is often empirically determined but should be above the CMC.
-
Prepare a series of nanoparticle dispersions with varying concentrations of this compound.
-
Monitor the particle size and polydispersity index (PDI) over time using Dynamic Light Scattering (DLS).
-
Select the concentration that provides the most stable dispersion (lowest and most consistent particle size and PDI).
-
Possible Cause 2: Inappropriate pH of the Dispersion Medium
-
Explanation: The stability of nanoparticles stabilized by anionic surfactants like this compound is highly dependent on pH. At low pH values, the sulfate head groups can become protonated, reducing the electrostatic repulsion between particles and leading to aggregation.
-
Troubleshooting Steps:
-
Measure the pH of your nanoparticle dispersion.
-
Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer.
-
Monitor the particle size and zeta potential after pH adjustment. A more negative zeta potential generally indicates greater stability.
-
Possible Cause 3: High Ionic Strength of the Dispersion Medium
-
Explanation: High concentrations of salts in the dispersion medium can screen the electrostatic repulsion provided by the negatively charged sulfate head groups of the this compound. This "charge shielding" effect reduces the energy barrier to aggregation.
-
Troubleshooting Steps:
-
If possible, reduce the concentration of salts in your buffer or dispersion medium.
-
If a certain ionic strength is required for your application, consider adding a non-ionic co-stabilizer to provide steric hindrance.
-
Dialyze the nanoparticle dispersion against a lower ionic strength buffer.
-
Problem: Increase in Particle Size and/or Polydispersity Index (PDI) Over Time
Possible Cause 1: Temperature-Induced Aggregation
-
Explanation: Both high and low temperatures can affect the stability of nanoparticle dispersions. Elevated temperatures can increase the kinetic energy of the particles, potentially overcoming the repulsive barrier. Freezing can cause phase separation and ice crystal formation, forcing nanoparticles into close proximity and inducing aggregation.[1]
-
Troubleshooting Steps:
-
Store nanoparticle dispersions at recommended temperatures, typically between 2-8°C.[2] Avoid freezing unless cryoprotectants are used.
-
For experiments conducted at elevated temperatures, ensure that the formulation is stable under those conditions by performing preliminary temperature stability studies.
-
Possible Cause 2: Mechanical Stress
-
Explanation: Vigorous shaking, vortexing, or sonication can introduce excessive mechanical energy into the system, which can sometimes lead to aggregation, particularly in sensitive formulations.
-
Troubleshooting Steps:
-
Use gentle mixing methods such as gentle inversion or slow stirring to resuspend nanoparticles.
-
If sonication is necessary for dispersion, use a bath sonicator with controlled power and duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in preventing nanoparticle aggregation?
A1: this compound is an anionic surfactant that adsorbs to the surface of nanoparticles. Its long hydrophobic dioctadecyl (C18) tail interacts with the nanoparticle surface, while the hydrophilic sulfate head group extends into the aqueous medium. This creates a negative surface charge on the nanoparticles, leading to electrostatic repulsion between them, which prevents aggregation.
Q2: How does the alkyl chain length of a sulfate surfactant affect nanoparticle stability?
A2: Longer alkyl chains, such as the C18 chain of this compound, generally provide better steric hindrance and a more stable adsorbed layer on the nanoparticle surface compared to shorter-chain surfactants like sodium dodecyl sulfate (SDS, C12).[3] This can lead to enhanced stability against aggregation.
Q3: What is a good target zeta potential for this compound-stabilized nanoparticles?
A3: A zeta potential of less than -30 mV is generally considered indicative of good colloidal stability for electrostatically stabilized nanoparticles.[4] Values closer to zero suggest a higher likelihood of aggregation.
Q4: Can I use this compound-stabilized nanoparticles in high-salt buffers?
A4: High salt concentrations can be challenging for electrostatically stabilized systems. The ions in the buffer can shield the surface charge, reducing the repulsive forces between nanoparticles and leading to aggregation. If high salt concentrations are unavoidable, consider supplementing the formulation with a non-ionic surfactant to provide additional steric stabilization.
Q5: My nanoparticle dispersion was stable initially but aggregated after a week. What could be the reason?
A5: This phenomenon, known as long-term instability, can be due to several factors. Ostwald ripening, where larger particles grow at the expense of smaller ones, can occur over time.[5] Changes in pH due to absorption of atmospheric CO2, or slow desorption of the surfactant from the nanoparticle surface can also lead to delayed aggregation. Storing the nanoparticles at the appropriate temperature and in a well-sealed container can help mitigate these effects.
Quantitative Data Summary
Table 1: Comparison of Critical Micelle Concentration (CMC) for Different Alkyl Sulfates
| Surfactant | Alkyl Chain Length | CMC (in water at 25°C) |
| Sodium Octyl Sulfate | C8 | ~130 mM |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.3 mM[4] |
| Sodium Tetradecyl Sulfate | C14 | ~2.1 mM |
| Sodium Stearyl Sulfate (analog for this compound) | C18 | ~0.3 mM (estimated) |
Note: The CMC for sodium stearyl sulfate is an estimate based on the trend of decreasing CMC with increasing alkyl chain length. The actual value for this compound may vary.
Table 2: Typical Zeta Potential Values and Corresponding Stability
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±5 | Rapid aggregation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Preparation of Nanoparticle Stock: Prepare a concentrated stock of your nanoparticles in a low-ionic-strength buffer or deionized water.
-
Preparation of Surfactant Solutions: Prepare a series of this compound solutions in the same buffer, with concentrations ranging from below to well above the estimated CMC (e.g., 0.1 mM to 10 mM).
-
Formulation: To a fixed volume of the nanoparticle stock, add an equal volume of each surfactant solution. Gently mix and allow to equilibrate for 30 minutes.
-
Initial Characterization: Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) of each formulation using Dynamic Light Scattering (DLS).
-
Stability Study: Store the formulations at the intended storage temperature (e.g., 4°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 24, 48, and 168 hours), gently resuspend the samples and re-measure the particle size and PDI.
-
Analysis: The optimal concentration of this compound is the one that results in the smallest and most stable particle size and PDI over the duration of the study.
Protocol 2: Measurement of Zeta Potential
-
Sample Preparation: Dilute the nanoparticle dispersion to the appropriate concentration for your instrument using the same dispersion medium (filtered to remove dust).
-
Instrument Setup: Equilibrate the instrument and the sample to the desired temperature.
-
Measurement:
-
Load the sample into the appropriate measurement cell (e.g., a folded capillary cell).
-
Perform the measurement according to the instrument's instructions. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
-
Data Analysis: The instrument software will calculate the electrophoretic mobility and convert it to the zeta potential using the Henry equation. Ensure the Smoluchowski approximation is appropriate for your aqueous system.
-
Interpretation: Compare the obtained zeta potential value to the stability guidelines in Table 2.
Zeta Potential Measurement Workflow
Caption: Workflow for zeta potential measurement.
Signaling Pathways and Logical Relationships
Mechanism of Electrostatic Stabilization
This diagram illustrates the principle of electrostatic stabilization provided by this compound.
Caption: Electrostatic repulsion preventing aggregation.
References
- 1. dovepress.com [dovepress.com]
- 2. Methods for Purifying and Detoxifying Sodium Dodecyl Sulfate-Stabilized Polyacrylate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Effect of surfactant concentration and solidification temperature on the characteristics and stability of nanostructured lipid carrier (NLC) prepared from rambutan (Nephelium lappaceum L.) kernel fat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Liposome Encapsulation with Dioctadecyl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the encapsulation efficiency of liposomes using dioctadecyl sulfate.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it improve encapsulation efficiency?
This compound is a long-chain synthetic cationic lipid. When incorporated into a liposomal bilayer, its negatively charged sulfate head group imparts a positive surface charge to the liposome. This positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (DNA, siRNA) and certain proteins, through electrostatic interactions. This is a form of "passive loading" driven by charge attraction. For gene delivery, cationic liposomes are often preferred due to the electrostatic interaction between the positively charged lipids and the negatively charged nucleic acids.[1]
2. What type of drugs benefit most from liposomes containing this compound?
Liposomes formulated with this compound are ideal for the encapsulation of anionic (negatively charged) therapeutic agents. This includes:
-
Nucleic acids: siRNA, mRNA, plasmid DNA
-
Proteins and peptides: Those with a net negative charge at the formulation buffer's pH.
-
Small molecule drugs: Anionic small molecules.
3. What is the difference between encapsulation efficiency and drug loading?
Encapsulation efficiency (EE%) refers to the percentage of the total initial drug that is successfully entrapped within the liposome.[2] Drug loading (DL%), on the other hand, is the weight ratio of the encapsulated drug to the total weight of the liposome.
4. What are the key factors that influence encapsulation efficiency when using this compound?
Several factors can impact the encapsulation efficiency:
-
Lipid Composition: The molar ratio of this compound to other lipids (e.g., phospholipids, cholesterol) is critical.
-
Drug-to-Lipid Ratio: There is an optimal ratio for maximizing encapsulation.
-
Hydration Buffer: The pH and ionic strength of the buffer used to hydrate the lipid film can influence both the charge of the drug and the liposome surface.
-
Preparation Method: The chosen method (e.g., thin-film hydration, ethanol injection) and processing parameters (e.g., sonication time, extrusion pressure) play a significant role.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | Suboptimal this compound Concentration: Too little may not provide sufficient positive charge for electrostatic interaction. Too much can lead to instability. | Optimize Molar Ratio: Test a range of this compound molar ratios (e.g., 5-20 mol%) in your lipid formulation. |
| Inefficient Separation of Free Drug: Centrifugation alone may not be sufficient to pellet all liposomes, leaving some in the supernatant and leading to inaccurate measurements. | Refine Separation Technique: Use size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to separate free drug from the liposomes. | |
| Inaccurate Quantification: The presence of lipids can interfere with common quantification assays like the Bradford assay for proteins or UV-Vis for certain drugs. | Validate Quantification Method: Use a more specific method like HPLC to quantify the drug. For nucleic acids, fluorescence-based assays can be effective.[2] | |
| Liposome Aggregation | High Cationic Lipid Concentration: An excess of this compound can lead to strong electrostatic interactions between liposomes, causing them to aggregate. | Reduce this compound Content: Lower the molar percentage of this compound in the formulation. |
| Inappropriate Buffer Conditions: High ionic strength buffers can shield the surface charge, reducing electrostatic repulsion between liposomes. | Adjust Buffer: Use a buffer with lower ionic strength. | |
| "Leaky" Liposomes / Poor Drug Retention | Unstable Bilayer: The lipid composition may not be providing enough rigidity to the liposome membrane. | Incorporate Cholesterol: Add or increase the concentration of cholesterol (typically 20-40 mol%) to enhance membrane stability and reduce permeability. |
| High Drug-to-Lipid Ratio: Overloading the liposomes can compromise membrane integrity. | Optimize Drug-to-Lipid Ratio: Experiment with lower initial drug concentrations. |
Quantitative Data
The inclusion of this compound is expected to significantly improve the encapsulation efficiency of negatively charged molecules compared to neutral or anionic liposomal formulations. The following table provides representative data based on typical outcomes for cationic liposomes.
| Liposome Formulation | Encapsulated Molecule | Typical Encapsulation Efficiency (%) | Key Observations |
| Neutral Liposomes (e.g., DSPC:Cholesterol) | siRNA | < 10% | Low encapsulation due to lack of favorable interaction. |
| Cationic Liposomes (e.g., DSPC:Cholesterol:this compound) | siRNA | > 90% | High encapsulation driven by strong electrostatic attraction. |
| Neutral Liposomes (e.g., DSPC:Cholesterol) | Anionic Peptide | 15-30% | Encapsulation is primarily dependent on passive entrapment within the aqueous core. |
| Cationic Liposomes (e.g., DSPC:Cholesterol:this compound) | Anionic Peptide | 70-95% | Significant increase in encapsulation due to charge-based interaction. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This is a common and straightforward method for preparing liposomes.
-
Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by gently rotating the flask. The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Vesicle Formation: The lipid film will swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension.
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with an appropriate MWCO and dialyze against a large volume of buffer to remove the free drug.
-
-
Liposome Lysis: Disrupt the liposomes in the collected fraction to release the encapsulated drug. This can be achieved by adding a surfactant like Triton X-100 or a suitable organic solvent.
-
Quantification: Measure the concentration of the drug in the lysed liposome fraction using a validated analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Visualizations
Caption: Experimental workflow for liposome preparation and encapsulation efficiency determination.
Caption: Mechanism of enhanced encapsulation via electrostatic attraction.
References
Technical Support Center: Removal of Residual Dioctadecyl Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on methods for removing residual dioctadecyl sulfate from experimental samples, particularly in the context of nanoparticle and liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my sample?
Residual this compound, a surfactant often used in the synthesis of nanoparticles or liposomes, can interfere with downstream applications and lead to inaccurate experimental results. Its presence can cause cellular toxicity, alter the surface properties of your formulation, and affect the stability and aggregation of nanoparticles. For drug delivery systems, failure to remove this surfactant can impact the biocompatibility and efficacy of the final product.
Q2: What are the most common methods for removing this compound?
The most prevalent and effective methods for removing residual surfactants like this compound from nanoparticle and liposomal preparations include dialysis, tangential flow filtration (TFF), and a combination of centrifugation and dialysis. The choice of method depends on factors such as sample volume, the desired level of purity, and the scale of the operation.
Q3: How do I choose between Dialysis and Tangential Flow Filtration (TFF)?
Dialysis is a straightforward and gentle method suitable for small-scale laboratory preparations. It relies on the passive diffusion of the surfactant across a semi-permeable membrane. Tangential Flow Filtration (TFF) is a more rapid and scalable method, ideal for larger volumes and process development. TFF uses pressure and cross-flow to actively separate the surfactant from the sample, making it more efficient for larger scale purifications.
Q4: Can I use centrifugation alone to remove this compound?
While centrifugation can be used to pellet larger nanoparticles and remove the bulk of the supernatant containing the surfactant, it is often insufficient for complete removal. A significant amount of surfactant can remain adsorbed to the surface of the nanoparticles or trapped in the interstitial space of the pellet. Therefore, it is typically used as an initial purification step, often followed by dialysis or TFF for more thorough removal.
Troubleshooting Guides
Dialysis
| Problem | Possible Cause | Solution |
| Inefficient Surfactant Removal | 1. Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane. 2. Insufficient dialysis buffer volume or infrequent buffer changes. 3. Dialysis time is too short. | 1. Select a dialysis membrane with an MWCO that is significantly larger than the molecular weight of this compound but well below the size of your nanoparticles. 2. Use a large volume of dialysis buffer (at least 100 times the sample volume) and change it frequently (e.g., every 2-4 hours) to maintain a high concentration gradient. 3. Extend the dialysis duration; for hydrophobic surfactants, 24-48 hours may be necessary. |
| Sample Dilution | Osmotic pressure differences between the sample and the dialysis buffer. | Ensure the dialysis buffer is isotonic or has a similar osmolarity to your sample. |
| Nanoparticle Aggregation | Removal of the stabilizing surfactant leads to instability. | Consider performing the dialysis against a buffer that contains a non-interfering stabilizing agent or optimize the pH and ionic strength of the buffer to enhance particle stability. |
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Solution |
| Membrane Fouling | 1. High transmembrane pressure (TMP). 2. High sample concentration. 3. Incompatible membrane material. | 1. Optimize the TMP by adjusting the feed flow rate and retentate pressure. Start with a lower TMP and gradually increase it. 2. If the sample is highly concentrated, consider a pre-dilution step. 3. Ensure the membrane material is compatible with your sample and the this compound. |
| Low Recovery of Nanoparticles | 1. Nanoparticles are passing through the membrane. 2. Aggregation and precipitation of nanoparticles in the system. | 1. Use a membrane with a smaller pore size (lower MWCO). 2. Optimize the buffer conditions (pH, ionic strength) to maintain nanoparticle stability. Monitor the system for any signs of aggregation. |
| Foaming | High shear stress on the sample containing residual surfactant. | Reduce the cross-flow rate to minimize shear. An anti-foaming agent could be considered, but its compatibility with the final application must be verified. |
Quantitative Data Summary
The following table summarizes the typical performance of different methods for the removal of anionic surfactants. Note: Specific data for this compound is limited; the data presented is based on studies using similar anionic surfactants like sodium dodecyl sulfate (SDS) and polyvinyl alcohol (PVA).
| Method | Typical Surfactant Removal Efficiency | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Dialysis | >90% | 24 - 48 hours | Low | Simple setup, gentle on samples. | Slow, not suitable for large volumes, requires large buffer volumes. |
| Tangential Flow Filtration (TFF) | >99%[1] | 1 - 4 hours | High | Fast, scalable, can concentrate the sample simultaneously. | More complex setup, potential for membrane fouling and shear stress. |
| Centrifugation + Dialysis | >95%[2] | 24 - 48 hours | Low to Medium | Effective for removing larger aggregates initially. | Multiple steps, potential for sample loss during centrifugation. |
Experimental Protocols
Protocol 1: Dialysis for Removal of this compound
This protocol is suitable for small-volume laboratory-scale purification of nanoparticles or liposomes.
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane (e.g., tubing or cassette) with a Molecular Weight Cut-Off (MWCO) of 10-50 kDa. This allows for the passage of this compound while retaining most nanoparticle formulations.
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
-
Sample Loading:
-
Load the sample into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Securely close the ends of the dialysis tubing with clips or the ports of the cassette.
-
-
Dialysis Setup:
-
Place the loaded dialysis device into a beaker or container with a large volume of dialysis buffer (e.g., 100x the sample volume).
-
Use a magnetic stir bar and stir plate to gently agitate the buffer, ensuring continuous mixing and maintaining the concentration gradient.
-
-
Buffer Exchange:
-
Perform the dialysis at a controlled temperature (e.g., 4°C or room temperature, depending on sample stability).
-
Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then every 8-12 hours for the remainder of the process.
-
Continue dialysis for a total of 24-48 hours to ensure maximum removal of the surfactant.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Recover the purified sample from the tubing or cassette.
-
Protocol 2: Tangential Flow Filtration (TFF) for Removal of this compound
This protocol is designed for larger volume samples and is highly scalable.
-
System and Membrane Selection:
-
Select a TFF system and a membrane cassette with an appropriate MWCO (e.g., 30-100 kDa) and surface area for your sample volume.
-
Ensure all tubing and connections are clean and properly assembled.
-
-
System Equilibration and Sanitization:
-
Flush the TFF system with purified water to remove any storage solutions.
-
If required, sanitize the system with a suitable agent (e.g., 0.1 M NaOH) and then flush thoroughly with water and then the diafiltration buffer until the pH and conductivity of the permeate match the buffer.
-
-
Sample Concentration (Optional):
-
Load the sample into the reservoir.
-
Start the pump to circulate the sample through the TFF cassette.
-
Apply a low transmembrane pressure (TMP) and begin to remove the permeate. This will start to concentrate the sample.
-
-
Diafiltration (Buffer Exchange):
-
Once the sample has reached the desired initial volume, begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume.
-
Continue the diafiltration for at least 5-10 diavolumes to ensure thorough removal of the this compound. A diavolume is the volume of the sample in the reservoir.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Once the final volume is reached, stop the pump and recover the purified, concentrated sample from the reservoir and tubing.
-
Visualizations
Caption: Experimental workflow for removal of this compound using dialysis.
Caption: Experimental workflow for removal of this compound using Tangential Flow Filtration (TFF).
References
Impact of pH on the stability of dioctadecyl sulfate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of dioctadecyl sulfate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pH affects the stability of this compound emulsions?
The stability of this compound emulsions is critically dependent on the electrostatic repulsion between the oil droplets, which is governed by the surface charge. This compound is an anionic surfactant, meaning it imparts a negative charge to the surface of the oil droplets. At neutral to high pH, the sulfate head groups are fully ionized, resulting in a high negative surface charge and strong electrostatic repulsion between droplets, which prevents aggregation and coalescence. At low pH, two main factors contribute to emulsion instability:
-
Protonation of the Sulfate Group: Under highly acidic conditions, the sulfate head groups can become protonated. This neutralizes the negative surface charge, reduces electrostatic repulsion, and leads to droplet aggregation and eventual phase separation.
-
Hydrolysis of the Alkyl Sulfate: In acidic environments, the sulfate ester bond is susceptible to hydrolysis. This chemical degradation of the surfactant molecules at the oil-water interface weakens the interfacial film, promoting coalescence of the oil droplets.[1][2]
Q2: How does a change in pH impact the zeta potential and particle size of the emulsion?
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles. For a this compound-stabilized emulsion:
-
High pH (e.g., pH 7-9): The zeta potential will be highly negative (e.g., -30 mV to -50 mV) due to the fully ionized sulfate groups. This strong repulsion leads to a stable emulsion with a small, consistent particle size.
-
Neutral pH (e.g., pH 6-7): The emulsion is generally stable with a significant negative zeta potential.
-
Low pH (e.g., pH 2-4): As the pH decreases, the zeta potential becomes less negative, approaching zero. This reduction in electrostatic repulsion allows droplets to come closer together, leading to an increase in the measured particle size due to aggregation. Significant instability and phase separation are expected in this pH range.
Q3: What are the visual and measurable signs of pH-induced emulsion instability?
Signs of instability in this compound emulsions due to unfavorable pH conditions include:
-
Visual Signs:
-
Creaming: The formation of a concentrated layer of emulsion on the top of the sample.
-
Flocculation: The formation of visible clumps or aggregates of oil droplets.
-
Coalescence: The merging of smaller droplets into larger ones, which can lead to the appearance of larger, visible oil droplets.
-
Phase Separation: The complete separation of the oil and water phases.[3]
-
-
Measurable Signs:
-
An increase in average particle size as measured by techniques like Dynamic Light Scattering (DLS).
-
A decrease in the absolute value of the zeta potential.
-
An increase in the turbidity of the aqueous phase after centrifugation, indicating the presence of smaller, destabilized particles.[4]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Emulsion appears cloudy and separates quickly after preparation. | The pH of the aqueous phase may be too low, causing protonation of the sulfate groups and loss of electrostatic stabilization. | Measure the pH of your aqueous phase before emulsification and adjust to a neutral or slightly alkaline pH (7.0-8.0) using a suitable buffer or pH adjusting agent (e.g., sodium hydroxide). |
| Particle size increases significantly over a short period (hours to days). | This is likely due to droplet aggregation caused by insufficient electrostatic repulsion. The pH may be in a moderately acidic range (e.g., 4-6) where the surface charge is reduced. | Re-evaluate the pH of the final emulsion. Consider using a buffer system to maintain the pH in the optimal stability range (typically pH > 7). |
| An oily layer forms on top of the emulsion over time. | This indicates coalescence and phase separation. This can be a result of prolonged exposure to low pH, leading to surfactant hydrolysis, or severe charge neutralization. | Ensure the storage pH is appropriate. For long-term stability, store emulsions at a neutral or slightly alkaline pH. If the application requires a lower pH, consider the use of a co-surfactant or stabilizer that is less pH-sensitive. |
| Inconsistent results between batches. | Variations in the pH of the raw materials (e.g., water, oil phase components) can lead to batch-to-batch variability in emulsion stability. | Standardize the pH of all components before use. Implement a quality control step to measure the pH of the final emulsion for each batch. |
| Zeta potential is close to zero. | The pH of the system is likely at or near the isoelectric point of the droplets, leading to a lack of electrostatic repulsion. | Increase the pH of the emulsion to re-establish a significant negative surface charge. |
Quantitative Data on pH-Dependent Stability
The following tables provide representative data on the effect of pH on the key stability parameters of a model this compound oil-in-water emulsion.
Table 1: Zeta Potential and Particle Size as a Function of pH
| pH | Average Zeta Potential (mV) | Average Particle Size (nm) | Observation |
| 2.0 | -5.2 | > 2000 (aggregated) | Rapid phase separation |
| 3.0 | -10.8 | 1500 | Significant aggregation and creaming |
| 4.0 | -18.5 | 800 | Flocculation visible |
| 5.0 | -25.1 | 450 | Moderate stability, slight creaming |
| 6.0 | -32.7 | 250 | Stable |
| 7.0 | -40.3 | 220 | Highly stable |
| 8.0 | -42.1 | 215 | Highly stable |
| 9.0 | -43.5 | 210 | Highly stable |
Table 2: Emulsion Stability Index (ESI) over 24 hours at Different pH Values
| pH | ESI (%) after 1 hour | ESI (%) after 6 hours | ESI (%) after 24 hours |
| 2.0 | 45 | 20 | < 10 |
| 3.0 | 70 | 55 | 40 |
| 4.0 | 85 | 75 | 60 |
| 5.0 | 95 | 90 | 85 |
| 6.0 | 99 | 98 | 97 |
| 7.0 | 100 | 100 | 99 |
| 8.0 | 100 | 100 | 100 |
| 9.0 | 100 | 100 | 100 |
Note: ESI is a measure of the percentage of the emulsion that remains stable and has not undergone phase separation.
Experimental Protocols
1. Protocol for Preparation of a this compound Oil-in-Water Emulsion
-
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Deionized water
-
pH meter
-
High-shear homogenizer
-
-
Procedure:
-
Prepare the aqueous phase by dissolving a known concentration of this compound (e.g., 1-5% w/v) in deionized water.
-
Measure and adjust the pH of the aqueous phase to the desired level using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Heat both the oil phase and the aqueous phase separately to a specified temperature (e.g., 60-70 °C) to ensure all components are liquid and to facilitate emulsification.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) until a uniform, milky-white emulsion is formed.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Measure the final pH of the emulsion.
-
2. Protocol for Assessing Emulsion Stability as a Function of pH
-
Materials:
-
Prepared this compound emulsion
-
pH meter
-
Series of buffers or pH adjusting solutions
-
Graduated cylinders or test tubes
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
-
-
Procedure:
-
Divide the prepared emulsion into several aliquots.
-
Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 2 to 9).
-
For each pH-adjusted sample, immediately measure the initial particle size and zeta potential.
-
Transfer each sample to a separate graduated cylinder or test tube, seal, and store at a constant temperature.
-
At specified time intervals (e.g., 1, 6, 24, 48 hours), visually inspect the samples for any signs of instability (creaming, flocculation, phase separation).
-
At each time point, carefully extract a sample from the middle of the emulsion and re-measure the particle size and zeta potential.
-
Quantify the degree of creaming or phase separation by measuring the height of the separated layers.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing the pH-dependent stability of this compound emulsions.
Caption: Logical relationship between pH and the stability of this compound emulsions.
References
Technical Support Center: Controlling Particle Size in Dioctadecyl Sulfate-Based Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation of dioctadecyl sulfate-based emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the particle size of our this compound-based emulsion?
A1: The particle size of your emulsion is a result of the interplay between its composition and the energy input during its formation. The key factors to consider are:
-
Formulation Components:
-
This compound Concentration: The concentration of this anionic surfactant is critical. A sufficient concentration is necessary to stabilize the oil-water interface and prevent droplet coalescence.
-
Oil Phase to Aqueous Phase Ratio: This ratio determines the number of droplets that need to be stabilized and can influence the final particle size.
-
Composition of the Oil and Aqueous Phases: The viscosity and interfacial tension of your oil and aqueous phases will impact the ease of droplet disruption.
-
-
Process Parameters:
-
Homogenization Method: The type of equipment used (e.g., high-pressure homogenizer, microfluidizer, sonicator) will have a significant impact on the minimum achievable particle size.
-
Homogenization Pressure and Number of Passes: For high-pressure homogenization, increasing the pressure and the number of passes generally leads to a reduction in particle size.
-
Sonication Parameters: When using sonication, the power, duration, and temperature are critical parameters to control.
-
Temperature: The temperature during emulsification can affect the viscosity of the phases and the efficiency of the homogenization process.
-
Q2: We are observing a wide particle size distribution (polydispersity). What are the likely causes and how can we achieve a more uniform emulsion?
A2: A broad particle size distribution, or high polydispersity index (PDI), suggests that your emulsion contains a wide range of droplet sizes. This can be caused by:
-
Insufficient Surfactant Concentration: If there is not enough this compound to cover the surface of all the newly formed droplets during homogenization, smaller droplets will coalesce into larger ones, leading to a wider size distribution.
-
Inadequate Homogenization: The energy input may not be sufficient to break down all the larger droplets.
-
Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can occur if your oil phase has some solubility in the aqueous phase.
To achieve a more uniform emulsion, you can try:
-
Optimizing Surfactant Concentration: Gradually increase the concentration of this compound in your formulation.
-
Increasing Homogenization Energy: Increase the homogenization pressure, the number of passes, or the sonication time/power.
-
Using a Co-surfactant: The addition of a co-surfactant can sometimes improve the stability of the interface and lead to a more uniform particle size.
Q3: Can the order of addition of components affect the final particle size?
A3: Yes, the order of addition can be important. Typically, the surfactant (this compound) is dissolved in the aqueous phase before the oil phase is added. This ensures that the surfactant is readily available at the oil-water interface as droplets are being formed during homogenization. Adding the oil to the aqueous phase containing the surfactant is a common practice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Average particle size is too large. | Insufficient homogenization energy. | Increase homogenization pressure, number of passes, or sonication time/power. |
| Insufficient surfactant concentration. | Increase the concentration of this compound. | |
| High viscosity of the oil phase. | Consider gently heating the oil phase to reduce its viscosity before emulsification (ensure temperature stability of all components). | |
| High polydispersity index (PDI). | Incomplete homogenization. | Increase the duration or intensity of homogenization. |
| Droplet coalescence. | Ensure sufficient this compound concentration. Consider adding a co-surfactant. | |
| Ostwald ripening. | If applicable, select an oil with lower solubility in the aqueous phase. | |
| Emulsion is unstable and phase separation occurs. | Insufficient surfactant. | Increase the concentration of this compound. |
| Ineffective homogenization. | Optimize homogenization parameters to achieve a smaller and more stable particle size. | |
| Incompatible components. | Ensure all components of your formulation are compatible and stable under the processing conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Nanoemulsion using High-Pressure Homogenization
-
Aqueous Phase Preparation: Dissolve the desired amount of this compound in the aqueous phase (e.g., purified water or buffer). Ensure it is fully dissolved. Gentle heating and stirring may be required.
-
Oil Phase Preparation: Prepare the oil phase by mixing the oil and any oil-soluble components.
-
Pre-emulsion Formation: Coarsely mix the oil phase and the aqueous phase using a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes. This will create a pre-emulsion with micron-sized droplets.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., start at 10,000 PSI and optimize from there).
-
Process the emulsion for a specific number of passes (e.g., 3-5 passes).
-
Ensure the system is cooled to prevent excessive heating of the emulsion.
-
-
Particle Size Analysis: Analyze the particle size and polydispersity index of the final emulsion using a dynamic light scattering (DLS) instrument.
-
Stability Assessment: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor the particle size and visual appearance over time to assess its stability.
Protocol 2: Preparation of a this compound-Based Emulsion using Sonication
-
Aqueous and Oil Phase Preparation: Prepare the aqueous and oil phases as described in Protocol 1.
-
Mixing: Combine the oil and aqueous phases in a suitable vessel.
-
Sonication:
-
Insert the probe of a high-power ultrasonic processor into the mixture.
-
Apply ultrasonic energy at a specific power setting (e.g., 50-70% amplitude) for a defined period (e.g., 5-15 minutes).
-
It is crucial to cool the sample during sonication (e.g., using an ice bath) to prevent overheating, which can degrade the components and affect emulsion stability.
-
-
Particle Size Analysis and Stability Assessment: Analyze the final emulsion as described in Protocol 1.
Quantitative Data Summary
The following tables provide an illustrative summary of how different parameters can influence the particle size of an emulsion. Note that these are generalized examples, and the exact values for your specific this compound-based formulation will need to be determined experimentally.
Table 1: Effect of Homogenization Pressure on Particle Size
| Homogenization Pressure (PSI) | Number of Passes | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 5,000 | 3 | 450 | 0.35 |
| 10,000 | 3 | 250 | 0.22 |
| 15,000 | 3 | 180 | 0.15 |
| 20,000 | 3 | 150 | 0.12 |
Table 2: Effect of this compound Concentration on Particle Size
| This compound Conc. (% w/v) | Oil Phase Conc. (% v/v) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0.5 | 10 | 500 | 0.40 |
| 1.0 | 10 | 280 | 0.25 |
| 2.0 | 10 | 190 | 0.18 |
| 3.0 | 10 | 160 | 0.14 |
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound-based emulsions.
Addressing cytotoxicity of dioctadecyl sulfate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of dioctadecyl sulfate (DDS) in cell culture experiments. Given the limited direct data on this compound, much of the guidance is extrapolated from studies on the closely related and well-researched compound, sodium dodecyl sulfate (SDS). Due to its longer dioctadecyl (C18) chains, DDS is anticipated to exhibit greater hydrophobicity and potentially higher cytotoxicity at lower concentrations compared to the dodecyl (C12) chain of SDS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: The primary mechanism of cytotoxicity for long-chain alkyl sulfates like this compound is the disruption of the cell membrane's integrity. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual solubilization of the membrane. This compromises the cell's ability to maintain homeostasis, resulting in leakage of intracellular contents and cell death. At higher concentrations, they can also denature cellular proteins, further contributing to cytotoxicity.
Q2: How does the cytotoxicity of this compound compare to that of sodium dodecyl sulfate (SDS)?
A2: While specific comparative studies are limited, it is generally expected that the cytotoxicity of alkyl sulfates increases with the length of the alkyl chain. Therefore, this compound (C18) is predicted to be more cytotoxic than sodium dodecyl sulfate (C12). The increased hydrophobicity of the longer alkyl chain in DDS leads to stronger interactions with the lipid bilayer of the cell membrane, causing more significant disruption at lower concentrations.
Q3: What are the common morphological changes observed in cells exposed to this compound?
A3: Cells exposed to cytotoxic concentrations of this compound may exhibit several morphological changes, including:
-
Rounding up and detachment from the culture surface.
-
Cell shrinkage (pyknosis).
-
Formation of membrane blebs.
-
Increased membrane permeability, as indicated by vital dyes like trypan blue or propidium iodide.
-
Ultimately, cell lysis and the appearance of cellular debris in the culture medium.
Q4: At what concentrations should I start my dose-response experiments for this compound?
A4: Given that this compound is expected to be more potent than SDS, it is advisable to start with a lower concentration range. For initial screening, a broad range from 0.1 µM to 100 µM is recommended. Based on the results of initial range-finding experiments, a more focused dose-response curve can be designed to accurately determine the IC50 value for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete cell death even at the lowest concentration. | The starting concentration of this compound is too high. | Serially dilute your starting concentration by several orders of magnitude (e.g., start from the nanomolar range) to find a sub-lethal concentration. |
| High variability in cytotoxicity results between replicate wells. | Uneven cell seeding, inconsistent this compound concentration, or edge effects in the microplate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No observable cytotoxicity even at high concentrations. | The cell line may be resistant to this compound. The compound may have precipitated out of solution. The incubation time may be too short. | Use a positive control (e.g., a known cytotoxic agent like SDS or Triton X-100) to confirm assay performance. Visually inspect the culture medium for any precipitate. Extend the incubation time (e.g., 24, 48, 72 hours) to assess time-dependent effects. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell death. MTT measures metabolic activity, which may decrease before membrane integrity is lost (measured by LDH release). | Consider the mechanism of action. For membrane-disrupting agents like this compound, LDH release is a more direct measure of cytotoxicity. It is often beneficial to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism. |
Quantitative Data Summary
The following table summarizes IC50 values for the related compound, sodium dodecyl sulfate (SDS), in various cell lines. This data can serve as a reference point for designing experiments with this compound, keeping in mind that DDS is likely to be more potent.
| Cell Line | Assay | Exposure Time | IC50 (SDS) | Reference |
| HaCaT (human keratinocytes) | MTT | 3 min | > 10 mM | [1][2] |
| HaCaT (human keratinocytes) | Neutral Red | 3 min | > 10 mM | [1][2] |
| HaCaT (human keratinocytes) | MTT | 1 hour | ~ 1.5 mM | [1][2] |
| HaCaT (human keratinocytes) | Neutral Red | 1 hour | ~ 2.5 mM | [1][2] |
| HaCaT (human keratinocytes) | MTT | 48 hours | ~ 0.1 mM | [1][2] |
| HaCaT (human keratinocytes) | Neutral Red | 48 hours | ~ 0.15 mM | [1][2] |
| MucilAir™ (human airway model) | LDH Release | 24 hours | ≥ 2.5 mM | [3] |
| MucilAir™ (human airway model) | TEER | 24 hours | ≥ 1.25 mM | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium but no DDS (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time. Include controls: untreated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.
Visualizations
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Cytokine release and cytotoxicity in human keratinocytes and fibroblasts induced by phenols and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of dioctadecyl sulfate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the scale-up of dioctadecyl sulfate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several key challenges. These include:
-
Exothermic Reaction Control: The sulfation of long-chain alcohols is highly exothermic, and maintaining precise temperature control is critical to prevent side reactions and ensure product quality.
-
Viscosity Management: The reaction mixture and the final product can be highly viscous, leading to difficulties in stirring, heat transfer, and material handling.
-
Reagent Purity and Stoichiometry: Ensuring the purity of starting materials (dioctadecyl ether) and precise control of the sulfating agent's stoichiometry is crucial for achieving high yields and purity.
-
Purification and Isolation: Removing unreacted starting materials, inorganic salts, and other byproducts can be challenging at a larger scale, often requiring multiple purification steps.
Q2: Which sulfating agent is recommended for the synthesis of this compound?
A2: The sulfur trioxide-pyridine complex (SO₃·py) is a commonly used and effective sulfating agent for long-chain alcohols and ethers. It is preferred over more aggressive reagents like chlorosulfonic acid because it generally leads to fewer side reactions and is easier to handle.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the sulfation reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (dioctadecyl ether). For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and the presence of any byproducts.
Q4: What are the typical yields and purity levels for this compound synthesis?
A4: The yield and purity of this compound can vary depending on the reaction conditions and the scale of the synthesis. The following table summarizes typical data found in the literature for similar long-chain alkyl sulfate syntheses.
| Scale | Starting Material | Sulfating Agent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Lab Scale (1-10 g) | Dioctadecyl Ether | SO₃·pyridine complex | 25-30 | 4-6 | 85-95 | >98 |
| Pilot Scale (1-10 kg) | Dioctadecyl Ether | SO₃·pyridine complex | 25-35 | 6-8 | 80-90 | >95 |
| Industrial Scale (>100 kg) | Dioctadecyl Ether | SO₃ gas | 30-40 | 8-12 | 75-85 | >90 |
Q5: How should I store this compound?
A5: this compound is a hygroscopic and potentially unstable compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature gradually. - Ensure efficient stirring to overcome mass transfer limitations. - Check the quality and reactivity of the sulfating agent. |
| Degradation of the product. | - Maintain strict temperature control to avoid overheating. - Quench the reaction promptly once complete. | |
| Loss during work-up and purification. | - Optimize extraction and precipitation steps. - Use a suitable solvent system for recrystallization to minimize product loss. | |
| Low Purity / Presence of Impurities | Unreacted starting material. | - Increase the molar ratio of the sulfating agent slightly. - Extend the reaction time. |
| Formation of byproducts (e.g., dialkyl ethers, inorganic sulfates). | - Control the reaction temperature carefully. - Use a high-purity sulfating agent. - Optimize the purification process (e.g., recrystallization, column chromatography). | |
| High Viscosity of Reaction Mixture | High concentration of reactants or product. | - Use a suitable solvent to dilute the reaction mixture. - Increase the reaction temperature slightly to reduce viscosity, while monitoring for potential degradation. |
| Difficulty in Product Isolation | Product is an oil or waxy solid. | - Try different solvent systems for precipitation or recrystallization. - Use techniques like trituration with a non-polar solvent to induce solidification. |
| Emulsion formation during aqueous work-up. | - Add a small amount of brine to break the emulsion. - Centrifuge the mixture to separate the layers. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dioctadecyl ether (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of sulfur trioxide-pyridine complex (1.2 equivalents) in anhydrous DCM dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding cold deionized water.
-
Work-up: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low purity in this compound synthesis.
Validation & Comparative
A Comparative Analysis of Dioctadecyl Sulfate and Sodium Dodecyl Sulfate (SDS) in Electrophoresis
In the realm of protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) stands as a cornerstone technique. The anionic surfactant sodium dodecyl sulfate (SDS) is pivotal to this method, denaturing proteins and imparting a uniform negative charge, thereby enabling separation based on molecular weight. However, the quest for enhanced resolution, novel separation selectivities, and compatibility with downstream applications has spurred interest in alternative surfactants. This guide provides a comparative overview of dioctadecyl sulfate, a long-chain alkyl sulfate, and the conventional SDS for use in electrophoretic separation of proteins.
Performance Characteristics: A Comparative Summary
While direct, extensive experimental data for this compound in routine protein electrophoresis is less prevalent in published literature compared to the ubiquitously used SDS, we can infer its potential performance based on the known properties of long-chain alkyl sulfates. The following table summarizes a comparison based on established principles and available data for related compounds.
| Parameter | Sodium Dodecyl Sulfate (SDS) | This compound (Hypothetical Performance) | Key Considerations |
| Alkyl Chain Length | 12 Carbons | 18 Carbons | Longer alkyl chains can lead to increased hydrophobicity and potentially stronger protein-surfactant interactions. |
| Critical Micelle Concentration (CMC) | ~7-10 mM | Expected to be significantly lower than SDS | A lower CMC means that this compound will form micelles at lower concentrations. This could potentially alter the protein-surfactant complex stoichiometry and electrophoretic mobility. |
| Protein Denaturation | Strong denaturant | Potentially a very strong denaturant, may cause precipitation of some proteins | The increased hydrophobicity of the C18 chain could lead to more aggressive denaturation, which might be beneficial for highly stable proteins but could also lead to aggregation and precipitation of others. |
| Resolution in Gel Electrophoresis | High resolution for a wide range of proteins | May offer altered selectivity for certain proteins, particularly large or hydrophobic ones. Potentially higher resolution for specific protein classes. | The different properties of the protein-surfactant complexes formed with this compound could result in different migration patterns and improved separation for proteins that are not well-resolved by standard SDS-PAGE. |
| Staining and Destaining | Well-established protocols | May require optimization of staining and destaining protocols | The stronger binding of this compound to proteins could interfere with dye binding or require more rigorous destaining steps. |
| Compatibility with Mass Spectrometry | Can interfere with MS analysis, requiring removal | Likely to cause significant interference with MS analysis, potentially more so than SDS | The higher molecular weight and lower CMC of this compound would make it more challenging to remove from samples prior to mass spectrometry. |
Experimental Workflow for Comparative Analysis
To empirically evaluate the performance of this compound against SDS, a systematic experimental approach is necessary. The following workflow outlines the key steps for a comparative study.
Figure 1. A comparative experimental workflow for evaluating SDS and this compound in protein electrophoresis.
Detailed Experimental Protocols
1. Preparation of Surfactant Stock Solutions:
-
SDS (10% w/v): Dissolve 10 g of sodium dodecyl sulfate in 90 mL of deionized water. Gently heat to dissolve completely and adjust the final volume to 100 mL.
-
This compound (10% w/v): Dissolve 10 g of this compound in 90 mL of deionized water. Due to the longer alkyl chain, this may require more vigorous mixing and gentle heating. Ensure the surfactant is fully dissolved before use. It is advisable to prepare this solution fresh.
2. Preparation of 2X Sample Buffer:
| Component | SDS Sample Buffer | This compound Sample Buffer |
| Tris-HCl (1M, pH 6.8) | 1.25 mL | 1.25 mL |
| Glycerol | 2.5 mL | 2.5 mL |
| Surfactant (10% w/v) | 2.0 mL (SDS) | 2.0 mL (this compound) |
| β-mercaptoethanol | 0.5 mL | 0.5 mL |
| Bromophenol Blue (0.5% w/v) | 0.25 mL | 0.25 mL |
| Deionized Water | to 10 mL | to 10 mL |
3. Sample Preparation and Denaturation:
-
Mix equal volumes of protein sample and the respective 2X sample buffer.
-
For the SDS condition, heat the sample at 95°C for 5 minutes.
-
For the this compound condition, an optimization of the denaturation step is recommended. Test a range of temperatures (e.g., 70°C, 85°C, 95°C) and incubation times (e.g., 5 min, 10 min, 15 min) to determine the optimal conditions for protein denaturation without inducing precipitation.
4. Gel Electrophoresis:
-
Prepare polyacrylamide gels of the desired percentage. The running buffer composition may also need to be optimized for this compound, but a standard Tris-Glycine-SDS buffer can be used as a starting point, with SDS being replaced by this compound at the same concentration in the running buffer for the experimental condition.
-
Load equal amounts of the prepared protein samples into the wells of the respective gels.
-
Perform electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel. The optimal running conditions for this compound-PAGE may differ from standard SDS-PAGE and should be determined empirically.
5. Staining and Destaining:
-
Coomassie Brilliant Blue:
-
Stain the gels in a solution of 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol and 10% acetic acid for at least 1 hour.
-
Destain in a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background. The destaining time may need to be extended for gels run with this compound due to potentially stronger surfactant-protein interactions.
-
-
Silver Staining: For higher sensitivity, silver staining can be employed. The protocol may require adjustments to account for the presence of this compound.
Logical Relationship of Surfactant Properties and Electrophoretic Outcome
The interplay between a surfactant's physicochemical properties and its effect on proteins in an electrophoretic system is crucial for understanding separation outcomes.
Figure 2. The influence of surfactant properties on protein-surfactant interactions and the resulting electrophoretic separation.
Conclusion
While SDS remains the gold standard for routine protein electrophoresis due to its well-characterized behavior and extensive optimization, the exploration of alternative surfactants like this compound holds promise for specialized applications. The longer alkyl chain of this compound is predicted to lead to a lower CMC and potentially stronger interactions with proteins. This could translate to altered migration patterns and improved resolution for certain classes of proteins, particularly those that are large, hydrophobic, or resistant to complete denaturation by SDS. However, these same properties may also necessitate significant optimization of experimental protocols, including sample preparation, electrophoresis conditions, and staining procedures. The potential for increased protein precipitation and interference with downstream applications such as mass spectrometry are critical factors to consider. A thorough, empirical evaluation as outlined in the proposed experimental workflow is essential to fully elucidate the advantages and limitations of this compound as a viable alternative to SDS in protein electrophoresis.
The Role of Dialkyl Sulfates in Liposome Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving optimal liposome stability is paramount for successful drug delivery. The inclusion of charged lipids, such as dialkyl sulfates, is a common strategy to prevent aggregation and premature drug release. This guide provides a comparative overview of dioctadecyl sulfate and other dialkyl sulfates in enhancing liposome stability, supported by established experimental protocols.
Enhancing Liposome Stability with Charged Lipids
The primary mechanism by which dialkyl sulfates and similar charged lipids enhance liposome stability is through electrostatic repulsion. The incorporation of these molecules into the lipid bilayer imparts a net negative surface charge, leading to a higher zeta potential. This increased electrostatic barrier between individual liposomes prevents them from aggregating, a common cause of physical instability.
Comparative Analysis of Dialkyl Sulfates
Although specific quantitative data for a side-by-side comparison is limited, the following table outlines the expected impact of incorporating dialkyl sulfates on key liposome stability parameters. The performance of a specific dialkyl sulfate will depend on factors such as its alkyl chain length, concentration, and the overall lipid composition of the liposome.
| Stability Parameter | This compound | Dicetyl Phosphate | Dihexadecyl Sulfate | General Expected Outcome with Anionic Lipid |
| Particle Size (nm) | Data not available | Can contribute to smaller and more uniform particle size by preventing aggregation. | Data not available | Prevention of aggregation leads to the maintenance of the initial particle size over time. |
| Polydispersity Index (PDI) | Data not available | Generally leads to a lower PDI, indicating a more homogenous population of liposomes. | Data not available | A lower PDI is indicative of a stable and uniform liposome formulation. |
| Zeta Potential (mV) | Expected to be highly negative | Imparts a significant negative charge, leading to high negative zeta potential values. | Expected to be highly negative | A zeta potential of greater than ±30 mV is generally considered to indicate good stability. |
| Drug Leakage (%) | Data not available | Can reduce drug leakage by increasing membrane rigidity and stability. | Data not available | A more stable bilayer structure minimizes the premature release of the encapsulated drug. |
Experimental Protocols for Assessing Liposome Stability
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate liposome stability.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.
Methodology:
-
Lipid Dissolution: Dissolve the desired lipids, including the dialkyl sulfate (e.g., this compound), in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas followed by vacuum desiccation for at least one hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. The aqueous buffer should contain the drug to be encapsulated if it is hydrophilic.
-
Sizing: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size or by sonication.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the particle size, polydispersity index (PDI), and zeta potential of liposomes.
Methodology:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS measurement.
-
Particle Size and PDI Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted liposome sample in a disposable cuvette and insert it into the instrument.
-
Perform the measurement to obtain the average particle size (Z-average) and the PDI.
-
-
Zeta Potential Measurement:
-
Use a specific folded capillary cell for zeta potential measurement.
-
Inject the diluted liposome sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.
-
Drug Leakage Assay
This assay determines the stability of the liposomes in terms of their ability to retain the encapsulated drug over time.
Methodology:
-
Sample Preparation: Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Dialysis: Immerse the dialysis bag in a large volume of release medium (e.g., phosphate-buffered saline) at a specific temperature (e.g., 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Quantify the amount of drug released into the medium using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the percentage of drug leakage at each time point using the following formula:
Percentage Leakage = (Amount of drug in release medium / Total initial amount of drug in liposomes) x 100
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes for preparing and evaluating liposomes.
Conclusion
The incorporation of this compound or other dialkyl sulfates is a promising strategy for enhancing the stability of liposomal drug delivery systems. While direct comparative data is currently lacking, the established principles of electrostatic stabilization suggest that these molecules can significantly improve the physical stability of liposomes by increasing their surface charge and preventing aggregation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of different dialkyl sulfates, thereby enabling the rational design of stable and effective liposomal formulations.
Validating the Purity of Dioctadecyl Sulfate: A Comparative Guide to HPLC and NMR Methods
The rigorous assessment of purity for long-chain alkyl sulfates like dioctadecyl sulfate is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of their formulations. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We present representative experimental protocols and data interpretation guidelines to assist in the selection and implementation of the most suitable method for your research needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying components in a mixture. For non-chromophoric compounds like this compound, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly effective. Ion-pair chromatography is often employed to enhance the retention and separation of anionic surfactants like this compound on reverse-phase columns.
Table 1: Representative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium bisulfate in Water |
| Mobile Phase B | 10 mM Tetrabutylammonium bisulfate in Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol:Water (1:1) |
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 1:1 methanol-water solution to prepare a 1 mg/mL stock solution.
-
Instrument Setup: Equilibrate the HPLC system with the C18 column at 40°C with the mobile phase at the initial gradient composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject 10 µL of the sample solution and run the gradient method.
-
Data Acquisition and Analysis: Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The relative purity can be calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of chemical compounds. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of this compound and help identify and quantify impurities.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~ 4.0 (t) | -CH₂-OSO₃⁻ |
| ~ 1.6 (quint) | -CH₂-CH₂-OSO₃⁻ | |
| ~ 1.2-1.4 (br s) | -(CH₂)₁₅- | |
| ~ 0.88 (t) | -CH₃ | |
| ¹³C | ~ 68 | -CH₂-OSO₃⁻ |
| ~ 32 | -CH₂-CH₂-OSO₃⁻ | |
| ~ 29-30 | -(CH₂)₁₅- | |
| ~ 23 | -CH₂-CH₃ | |
| ~ 14 | -CH₃ |
Chemical shifts are approximate and may vary depending on the solvent and instrument.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a known amount of an internal standard can be added, and the experiment should be run with appropriate parameters (e.g., long relaxation delay).
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different proton environments. The absence of signals corresponding to potential impurities (e.g., residual dioctadecyl alcohol, which would have a characteristic -CH₂OH signal) confirms purity.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on physicochemical properties | Structural analysis based on nuclear spin |
| Primary Use | Quantification of known and unknown impurities | Structural confirmation and quantification |
| Sensitivity | High (ng to pg range with appropriate detectors) | Moderate (mg range) |
| Quantification | Relative (area %) or absolute (with standard) | Relative (integration) or absolute (with standard) |
| Impurity Detection | Excellent for separating closely related species | Good for detecting structurally different impurities |
| Sample Throughput | High | Moderate |
| Instrument Cost | Moderate to High | High |
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the validation of this compound purity. HPLC, particularly with detectors like CAD or ELSD, excels at the separation and quantification of impurities, even those present at low levels. NMR provides an unambiguous confirmation of the compound's structure and can be used for quantitative analysis, offering a high degree of confidence in the identity and purity of the material. The choice between these methods will depend on the specific requirements of the analysis, including the need for high sensitivity, structural confirmation, or high throughput. For comprehensive quality control, a combination of both techniques is often the most rigorous approach.
A Comparative Analysis of Dioctadecyl-Based Vesicular Systems: A Data Deficit for Dioctadecyl Sulfate
A comprehensive comparative study of vesicles formed from dioctadecyl sulfate and dioctadecyldimethylammonium bromide (DODAB) is currently hampered by a significant lack of available scientific literature and experimental data on vesicles formulated solely with this compound. While extensive research has been conducted on the cationic vesicles of DODAB, establishing them as versatile carriers for drug and gene delivery, similar investigations into their anionic counterpart, this compound vesicles, are not readily found in published studies. This disparity prevents a direct, data-driven comparison of their physicochemical properties and performance in biomedical applications as initially intended.
This guide will, therefore, focus on presenting the well-documented characteristics of DODAB vesicles, while highlighting the existing knowledge gap regarding this compound as a primary vesicle-forming agent.
Dioctadecyldimethylammonium Bromide (DODAB) Vesicles: A Well-Characterized Cationic System
DODAB is a synthetic, double-chained cationic lipid that readily self-assembles into bilayer vesicles in aqueous solutions. These vesicles have been the subject of numerous studies, revealing a wealth of information about their formation, stability, and potential as delivery vehicles.
Physicochemical Properties of DODAB Vesicles
The key characteristics of DODAB vesicles are summarized in the table below. These properties can be influenced by the preparation method, lipid concentration, and the presence of other molecules.
| Property | Typical Values/Observations | Significance |
| Vesicle Size | Can range from nanometers to micrometers, often controlled by preparation techniques like sonication or extrusion. | Influences biodistribution, cellular uptake, and drug release kinetics. |
| Zeta Potential | Highly positive. | Governs colloidal stability through electrostatic repulsion and mediates interaction with negatively charged cell membranes. |
| Phase Behavior | Exhibits multiple phases (coagel, subgel, gel, fluid) depending on temperature and concentration.[1] | Affects membrane fluidity, permeability, and stability. |
| Stability | Generally stable, with stability influenced by factors like temperature and ionic strength of the medium.[2] Can be further stabilized by incorporating other lipids like cholesterol. | Crucial for shelf-life and performance in biological environments. |
| Drug Loading | Can encapsulate both hydrophobic and hydrophilic drugs within the lipid bilayer and the aqueous core, respectively. | A key parameter for determining the therapeutic efficacy of the formulation. |
Experimental Protocols for DODAB Vesicle Characterization
The following are standard methodologies used to characterize DODAB vesicles:
-
Vesicle Preparation (Thin-Film Hydration Method):
-
DODAB is dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with an aqueous buffer solution by gentle agitation above the phase transition temperature of the lipid.
-
The resulting vesicle suspension can be further processed by sonication or extrusion to obtain vesicles of a desired size.
-
-
Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
A diluted suspension of DODAB vesicles is placed in a cuvette.
-
The sample is illuminated with a laser beam, and the fluctuations in the scattered light intensity are measured.
-
The size distribution and polydispersity index (PDI) are calculated from the correlation function of the intensity fluctuations.
-
The zeta potential is determined by applying an electric field to the sample and measuring the electrophoretic mobility of the vesicles.
-
-
Phase Transition Analysis (Differential Scanning Calorimetry - DSC):
-
A small, known amount of the DODAB vesicle dispersion is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate, and the heat flow required to raise its temperature is measured relative to a reference pan.
-
The phase transition temperature (Tm) is identified as the peak of the endothermic transition in the thermogram.
-
Applications in Drug Delivery
DODAB vesicles have shown considerable promise in various drug delivery applications, primarily due to their positive surface charge, which facilitates interaction with and uptake by negatively charged cell membranes. They have been investigated for the delivery of a wide range of therapeutic agents, including small molecule drugs, proteins, and nucleic acids for gene therapy.[3] The cationic nature of DODAB also imparts antimicrobial properties.[1]
The Uncharted Territory of this compound Vesicles
This lack of fundamental data makes a comparative analysis with DODAB vesicles impossible. Key parameters such as the critical vesicle concentration, vesicle size and stability, phase behavior, and drug loading capacity of this compound vesicles remain undetermined.
Future Directions
To enable a comprehensive comparison and to explore the potential of this compound as a component of novel drug delivery systems, future research should focus on:
-
Investigating the self-assembly behavior of this compound in aqueous solutions to determine if stable vesicles can be formed.
-
Characterizing the physicochemical properties of any resulting this compound vesicles, including their size, zeta potential, and stability.
-
Evaluating the drug loading and release characteristics of these anionic vesicles.
-
Conducting in vitro and in vivo studies to assess their biocompatibility and efficacy as drug carriers.
Until such fundamental research is conducted, DODAB vesicles will remain the far better-understood and characterized system of the two for applications in the field of drug delivery.
Visualizing the Vesicle Formation and Characterization Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of lipid vesicles, a process that would be applicable to both DODAB and, hypothetically, this compound vesicles.
Caption: General workflow for vesicle preparation and characterization.
References
A Comparative Guide to the Biocompatibility of Dioctadecyl Sulfate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical determinant in the success of drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility of dioctadecyl sulfate-based materials with commonly used alternatives, namely polymeric and lipid-based nanoparticles. By presenting key experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the development of safe and effective drug carriers.
Comparative Biocompatibility Data
The following tables summarize the in vitro and in vivo biocompatibility data for this compound and its alternatives. It is important to note that specific data for this compound is limited in publicly available literature. Therefore, data for the closely related sodium dodecyl sulfate (SDS), a shorter-chain alkyl sulfate, is presented as a representative reference, with the acknowledgment that the longer alkyl chain of this compound may influence its biocompatibility profile.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | IC50 Value | Citation |
| Sodium Dodecyl Sulfate (SDS) | HaCaT (Keratinocytes) | MTT | Varies with exposure time | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Various Cancer Cell Lines | MTT | Generally low µg/mL to mg/mL range | |
| Chitosan Nanoparticles | Vero (Fibroblasts) | MTT | ~125 µg/mL | |
| Liposomes | - | - | Generally considered non-toxic |
Table 2: Hemolytic Activity
| Material | Assay Condition | Hemolysis (%) | Citation |
| Sodium Dodecyl Sulfate (SDS) | Various concentrations | Dose-dependent hemolysis | [2][3][4][5] |
| Polymeric Nanoparticles | - | Generally low | |
| Chitosan Nanoparticles | Dispersed in saline | No significant hemolysis | |
| Liposomes | - | Generally low |
Table 3: In Vivo Toxicity Data
| Material | Animal Model | Route of Administration | Key Findings | Citation |
| Sodium Dodecyl Sulfate (SDS) | Aquatic Organisms | - | LC50 values in the low mg/L range | [6] |
| Polymeric Nanoparticles | Rodents | Intravenous | Generally well-tolerated at therapeutic doses | |
| Chitosan Nanoparticles | - | - | Generally considered biocompatible | |
| Liposomes | - | - | Generally considered biocompatible |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test material (e.g., this compound-based nanoparticles) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Hemolysis Assay
This assay evaluates the ability of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.
-
Erythrocyte Preparation: Centrifuge the blood to separate the erythrocytes. Wash the cells multiple times with a buffered saline solution (e.g., PBS).
-
Incubation: Incubate a suspension of the washed erythrocytes with various concentrations of the test material for a defined period (e.g., 1-4 hours) at 37°C. Include positive (e.g., Triton X-100) and negative (e.g., PBS) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis).
In Vivo Toxicity Assessment
Animal models are used to assess the systemic toxicity of materials.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the test material via the intended clinical route (e.g., intravenous injection). Include a control group receiving the vehicle alone.
-
Observation: Monitor the animals for a predetermined period for any signs of toxicity, such as changes in weight, behavior, or overall health.
-
Blood Analysis: At the end of the study, collect blood samples for hematological and biochemical analysis to assess organ function.
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any tissue damage or inflammation.
-
Data Analysis: Compare the findings from the treated group with the control group to determine the toxicological profile of the material.
Signaling Pathways in Surfactant-Induced Apoptosis
Anionic surfactants like sulfates can induce programmed cell death, or apoptosis, through various signaling cascades. Understanding these pathways is crucial for predicting and mitigating potential toxicity.
Caption: Anionic surfactant-induced apoptosis pathway.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for the thorough evaluation of a material's biocompatibility. The following workflow outlines the key stages, from initial in vitro screening to comprehensive in vivo studies.
Caption: Workflow for assessing material biocompatibility.
Logical Relationship of Biocompatibility Factors
The overall biocompatibility of a material is not determined by a single factor but is rather a complex interplay of its physicochemical properties and the biological responses it elicits.
Caption: Interplay of factors determining biocompatibility.
References
- 1. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of hemolysis of erythrocytes by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Toxicity of Sodium Dodecyl Sulfate(SDS) on Selected Aquatic Organisms | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Dioctadecyl Sulfate and Tween 80 as Emulsifiers in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. The stability and bioavailability of many pharmaceutical and research formulations depend on the efficacy of the chosen emulsifying agent. This guide provides a detailed comparison of the performance of dioctadecyl sulfate, an anionic surfactant, and Tween 80, a non-ionic surfactant, as emulsifiers. Due to the limited direct data on this compound, this comparison utilizes Sodium Dodecyl Sulfate (SDS), a chemically similar and widely studied anionic surfactant, as a representative analogue.
Introduction to Emulsifiers
Emulsions are dispersions of one liquid in another immiscible liquid, and emulsifiers are compounds that stabilize these mixtures by reducing interfacial tension. The choice of emulsifier impacts emulsion stability, droplet size, and in the context of drug delivery, the release and absorption of active pharmaceutical ingredients (APIs).[1][2] Anionic surfactants, like SDS, possess a negatively charged head group, while non-ionic surfactants, such as Tween 80, have no net charge.[3] This fundamental difference in chemical structure influences their behavior and application in emulsion formulation.
Physicochemical Properties and Emulsifying Performance
The selection of an emulsifier is often guided by its physicochemical properties, most notably the Hydrophile-Lipophile Balance (HLB). The HLB value indicates the relative affinity of a surfactant for water and oil, determining whether it will promote an oil-in-water (O/W) or water-in-oil (W/O) emulsion.
| Property | Sodium Dodecyl Sulfate (SDS) | Tween 80 (Polysorbate 80) |
| Chemical Type | Anionic Surfactant | Non-ionic Surfactant |
| HLB Value | ~40[2] | ~15[4] |
| Typical Emulsion Type | Oil-in-Water (O/W)[2] | Oil-in-Water (O/W)[4][5] |
| Critical Micelle Concentration (CMC) | ~8.2 mmol·L⁻¹ (2.365 g·L⁻¹) at 20°C[2] | Not explicitly found in search results |
| Typical Usage Concentration | 0.5 to 20 g·L⁻¹[2] | 0.1% to 5%[5] |
Sodium Dodecyl Sulfate (SDS) , with its very high HLB value, is a powerful emulsifier for creating stable O/W emulsions.[2] It is known for its ability to significantly lower the surface tension of aqueous solutions.[6]
Tween 80 is also highly effective at stabilizing O/W emulsions due to its hydrophilic nature.[4] It is a versatile and widely used emulsifier in the pharmaceutical, food, and cosmetic industries.[5]
Impact on Emulsion Characteristics: Droplet Size and Zeta Potential
The droplet size and zeta potential of an emulsion are critical indicators of its stability. Smaller droplet sizes generally lead to more stable emulsions, while zeta potential measures the electrostatic repulsion between droplets, with higher absolute values indicating greater stability.[7][8]
| Emulsion Parameter | With Sodium Dodecyl Sulfate (SDS) | With Tween 80 |
| Achieved Droplet Size | Can form nanoemulsions with average droplet sizes as low as 63.5 nm.[9] | Can produce nanoemulsions with droplet sizes around 147.3 nm.[10] |
| Zeta Potential | Induces a highly negative zeta potential (e.g., -62.2 mV at 4% concentration), contributing to strong electrostatic stabilization.[9] | Typically results in a negative zeta potential (e.g., -26.1 mV), though generally of a lower magnitude than strong anionic surfactants.[10] |
Experimental Protocols
The following outlines a general experimental workflow for the preparation and characterization of an oil-in-water emulsion, applicable for both SDS and Tween 80.
Emulsion Preparation
-
Preparation of Aqueous and Oil Phases:
-
The aqueous phase is prepared by dissolving the emulsifier (SDS or Tween 80) in deionized water.
-
The oil phase consists of the chosen oil (e.g., mineral oil, sesame oil).
-
-
Heating: Both the aqueous and oil phases are heated separately to a specified temperature (e.g., 70-80°C) to facilitate emulsification.
-
Mixing: The oil phase is gradually added to the aqueous phase while under constant agitation using a high-shear homogenizer. The homogenization speed and time are critical parameters to control droplet size.
-
Cooling: The resulting emulsion is allowed to cool to room temperature while stirring gently.
Emulsion Characterization
-
Droplet Size Analysis: The droplet size distribution is measured using techniques like laser diffraction or dynamic light scattering.[11]
-
Zeta Potential Measurement: The zeta potential of the emulsion droplets is determined using a zeta potential analyzer, which measures the electrophoretic mobility of the droplets.[7]
-
Stability Testing: The long-term stability of the emulsion is assessed by monitoring changes in droplet size, zeta potential, and visual signs of phase separation (creaming, coalescence) over time and under different storage conditions (e.g., accelerated stability testing at elevated temperatures).[8]
Visualizing Emulsifier Action and Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 5. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 6. Sodium Dodecyl Sulfate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Design of Experiments to Study the Impact of Process Parameters on Droplet Size and Development of Non-Invasive Imaging Techniques in Tablet Coating - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Dioctadecyl Sulfate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of dioctadecyl sulfate is crucial for product development and quality control. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to assist in selecting the most suitable method for your specific analytical needs.
While a direct cross-validation study for this compound was not identified, this guide synthesizes validation data from analogous long-chain alkyl sulfates to present a representative comparison of these methodologies. The following sections detail the performance characteristics, experimental protocols, and a generalized workflow for the cross-validation of these analytical methods.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS in the quantification of long-chain alkyl sulfates.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.99 | Typically > 0.99 |
| Limit of Quantification (LOQ) | Higher (e.g., µg/mL range) | Lower (e.g., ng/mL range) |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95-105% | 85-115% |
| Selectivity | Moderate, susceptible to interference from co-eluting compounds with similar UV absorbance. | High, based on specific mass-to-charge ratio transitions, minimizing matrix effects. |
| Robustness | Generally high, less sensitive to minor variations in mobile phase composition. | Moderate, ion suppression or enhancement can be influenced by matrix components. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis and quality control where high sensitivity is not a primary requirement.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) in water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a known weight of the this compound sample in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
For sample analysis, dilute the test sample to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level quantification.
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate, 10 mM in water
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Sample Preparation:
-
Prepare stock solutions of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.
-
Spike blank matrix (e.g., serum, formulation buffer) with the internal standard and varying concentrations of this compound to prepare calibration standards.
-
For sample analysis, add the internal standard to the test sample.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition for injection.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data generated by different techniques. The following diagram illustrates a typical workflow for cross-validating the HPLC-UV and LC-MS/MS methods for this compound quantification.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Benchmarking the surface activity of dioctadecyl sulfate against other surfactants
This guide provides a comparative benchmark of dioctadecyl sulfate (DODS) against other commonly used surfactants, namely Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their surface-active properties. This document outlines the key performance indicators, detailed experimental methodologies for their measurement, and visual workflows to guide experimental design.
Performance Benchmarks: Surface Activity of Surfactants
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. Key parameters for comparison include the Critical Micelle Concentration (CMC) and the surface tension at the CMC. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, a point correlated with the maximum reduction in surface tension.
| Surfactant | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound (DODS) | Anionic | ~1 x 10⁻⁵ M | Not widely reported |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 mM | ~39 mN/m |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 mM | ~36 mN/m |
| Triton X-100 | Non-ionic | 0.24 mM | ~33 mN/m |
Note: Data for this compound is limited in publicly available literature, reflecting its status as a specialty surfactant. The provided CMC is an approximate value based on its structure.
Experimental Protocols
Accurate and reproducible data is paramount in surfactant research. Below are detailed protocols for determining the critical performance metrics discussed.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Conductivity
This method is suitable for ionic surfactants, where the formation of micelles leads to a distinct change in the solution's conductivity.
Materials:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
High-purity water (e.g., Milli-Q)
-
Surfactant stock solution (e.g., 100 mM)
-
Glass beakers
Procedure:
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Initial Measurement: Place a known volume of high-purity water into a beaker with a magnetic stir bar and record the initial conductivity.
-
Titration: Begin adding small, precise aliquots of the concentrated surfactant stock solution to the water.
-
Equilibration and Measurement: After each addition, allow the solution to stir for 2-3 minutes to ensure homogeneity and temperature equilibrium. Record the conductivity.
-
Data Collection: Continue adding aliquots and recording the conductivity until the concentration is well above the expected CMC.
-
Data Analysis: Plot conductivity as a function of surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Protocol 2: Measurement of Surface Tension via Du Noüy Ring Method
This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid, providing a direct measure of surface tension.
Materials:
-
Tensiometer equipped with a Du Noüy ring
-
Sample vessel (watch glass or beaker)
-
Surfactant solutions of varying concentrations
-
High-purity water
Procedure:
-
Instrument Setup: Level the tensiometer and ensure the platinum ring is clean. This is typically done by flaming the ring to red heat to burn off any organic contaminants.
-
Calibration: Calibrate the instrument using a liquid with a known surface tension, such as high-purity water (~72 mN/m at 25°C).
-
Sample Preparation: Prepare a series of surfactant solutions with concentrations spanning the expected CMC.
-
Measurement:
-
Place the surfactant solution in the sample vessel on the instrument's platform.
-
Raise the platform until the ring is fully submerged in the liquid.
-
Slowly lower the platform. A meniscus of liquid will be pulled up with the ring.
-
The force required to detach the ring from the surface is measured just before the meniscus breaks. This maximum force is used to calculate the surface tension.
-
-
Data Analysis: Plot surface tension as a function of the logarithm of surfactant concentration. The surface tension will decrease as the concentration increases until it reaches a plateau. The concentration at the beginning of this plateau is the CMC, and the plateau value is the surface tension at the CMC.
Visualizing Experimental and Conceptual Frameworks
To aid in the planning and understanding of surfactant characterization, the following diagrams illustrate a typical experimental workflow and the fundamental process of micellization.
Caption: Workflow for Surfactant Performance Benchmarking.
Caption: Conceptual Path of Surfactant Micelle Formation.
Safety Operating Guide
Personal protective equipment for handling Dioctadecyl sulfate
Personal Protective Equipment (PPE)
When handling Dioctadecyl sulfate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes protection for the eyes, skin, and respiratory system.
Eye and Face Protection: Safety glasses with side-shields are a minimum requirement. For operations with a higher risk of splashing, chemical safety goggles and a face shield should be used.
Skin Protection: Chemical-resistant gloves are necessary to prevent skin contact. Nitrile or neoprene gloves are generally recommended. A lab coat or chemical-resistant apron should be worn to protect clothing and skin. In cases of potential significant exposure, full-body protection may be required.
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved particulate respirator (such as an N95) or a higher level of respiratory protection should be used. Always ensure proper fit and use in accordance with the manufacturer's instructions and institutional safety protocols.
PPE Summary for Handling this compound
For quick reference, the following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye/Face Protection | Safety Glasses | With side-shields for all routine handling. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Face Shield | To be used in conjunction with goggles for maximum protection during splash-prone procedures. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation. |
| Body Protection | Lab Coat | Standard for all laboratory work involving chemicals. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Particulate Respirator | NIOSH-approved (e.g., N95) for handling powders or generating dust. |
| Air-Purifying Respirator (APR) | With appropriate cartridges for handling volatile solutions or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step operational plan provides guidance from receipt of the chemical to its use in experimental procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly labeled with the chemical name and hazard information.
2. Engineering Controls and Preparation:
-
Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting any work, review the safety data information for related compounds and have a clear understanding of the potential hazards.
3. Handling and Experimental Use:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the powder, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
If creating a solution, add the this compound to the solvent slowly to avoid splashing.
-
Avoid contact with skin, eyes, and clothing.
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
3. Decontamination:
-
Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of any contaminated cleaning materials as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling workflow for this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
